molecular formula C8H14O2 B3371597 (1S,3R)-3-Methylcyclohexane-1-carboxylic acid CAS No. 73873-48-0

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid

Cat. No.: B3371597
CAS No.: 73873-48-0
M. Wt: 142.20 g/mol
InChI Key: CIFSKZDQGRCLBN-RQJHMYQMSA-N
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Description

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid (CAS 1821742-33-9) is a chiral cyclohexane derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol, this compound is characterized by its specific stereochemistry at the 1 and 3 positions of the cyclohexane ring . The compound serves as a valuable synthetic intermediate or building block in the discovery and development of novel therapeutic agents. Recent patent literature highlights the application of this specific stereoisomer and related compounds in the development of potent and selective inhibitors for extracellular signal-regulated kinase (ERK) . The MAPK/ERK signaling pathway is a critical cascade frequently dysregulated in human cancers, making it a prominent target for antineoplastic agents . Research into ERK modulators is focused on disrupting the signaling that drives tumorigenesis, cell proliferation, and metastasis in a wide range of cancers . This product is provided for research purposes as a key chiral precursor in the synthesis of more complex molecules designed to modulate such biological targets. It is supplied with high chemical purity (typically ≥98%) and requires cold-chain transportation to ensure stability . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSKZDQGRCLBN-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727507
Record name (1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73873-48-0
Record name (1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (1S,3R)-3-Methylcyclohexane-1-carboxylic acid: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid, a chiral derivative of cyclohexanecarboxylic acid, represents a significant building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The specific stereochemistry of this molecule, with the methyl and carboxylic acid groups in a cis-configuration, imparts unique three-dimensional properties that are critical for its biological activity and interaction with chiral targets. Understanding the intrinsic chemical properties and stability profile of this compound is paramount for its effective utilization in drug discovery, process development, and formulation.

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, analyze, and formulate this compound, ensuring its quality, efficacy, and safety. The insights provided herein are grounded in established scientific principles and supported by authoritative references, reflecting a commitment to scientific integrity and practical applicability.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name cis-(1S,3R)-3-methylcyclohexane-1-carboxylic acid[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 73873-48-0[1]
Appearance Expected to be a liquid or low-melting solid at room temperature.Inferred from related compounds.
pKa The pKa of the parent cyclohexanecarboxylic acid is approximately 4.82. The methyl substituent is expected to have a minor acid-weakening effect.[2]
LogP 1.8973 (Computed)[3]
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane.General knowledge of carboxylic acids.

Expertise & Experience Insight: The cis-stereochemistry of this compound, where both the methyl and carboxyl groups can occupy equatorial positions in the more stable chair conformation, minimizes steric strain. This conformational preference influences its physical properties and reactivity compared to its trans-diastereomer.

Chemical Reactivity and Stability Profile

A thorough understanding of the chemical stability of this compound is critical for predicting its shelf-life, identifying potential degradation pathways, and developing stable formulations. The stability of this molecule is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

pH-Dependent Stability and Acidity

As a carboxylic acid, the ionization state of this compound is dependent on the pH of the surrounding medium.[4][5][6] In aqueous solutions, it exists in equilibrium between the protonated (acidic) form and the deprotonated (carboxylate) form.

Causality Behind pH-Dependent Stability:

  • Acidic Conditions (pH < pKa): The molecule will predominantly exist in its protonated, un-ionized form. This form is more susceptible to certain degradation pathways, such as esterification in the presence of alcohols.

  • Neutral to Basic Conditions (pH > pKa): The molecule will exist primarily as the carboxylate anion. This form is generally more stable against certain types of degradation but may be more susceptible to oxidative degradation at the carboxylate group. The increased polarity of the carboxylate form also enhances its water solubility.

Thermal Stability

Substituted cyclohexanecarboxylic acids are generally thermally stable under typical storage conditions. However, at elevated temperatures, degradation can occur. The primary thermal degradation pathway for many carboxylic acids is decarboxylation, although this often requires high temperatures. For substituted cyclohexanes, another potential thermal process is epimerization, where the stereochemistry at one or more chiral centers can change. For 2- and 4-substituted cyclohexanecarboxylic acids, heating with a base like potassium hydroxide can induce epimerization to the more stable trans isomer.[7][8] Although the title compound is a 1,3-disubstituted cyclohexane, the potential for epimerization under thermal stress, particularly in the presence of acidic or basic catalysts, should be considered.

Photostability

Alicyclic carboxylic acids, which lack significant chromophores that absorb UV-visible light, are generally considered to be relatively photostable.[9] However, the presence of impurities or formulation excipients that act as photosensitizers could potentially lead to photodegradation. Studies on the photocatalytic degradation of aliphatic carboxylic acids have shown that they can be degraded under UV irradiation in the presence of a photocatalyst like TiO₂.[4][6][10][11] While these conditions are not typical for pharmaceutical storage, they highlight the potential for degradation if the molecule is exposed to UV light in the presence of certain reactive species.

Oxidative Stability

The carboxylate group can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators. The cyclohexane ring is also susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. Forced degradation studies using oxidizing agents such as hydrogen peroxide are essential to probe this degradation pathway.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information on the intrinsic stability of a drug substance, potential degradation pathways, and for the development and validation of stability-indicating analytical methods.[3][12][13][14][15][16][17] A systematic approach to forced degradation for this compound is outlined below.

Experimental Protocol: Forced Degradation

Objective: To induce degradation of this compound under various stress conditions to identify potential degradants and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl at 80°C.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH at 60°C.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, expose a solution of the compound to heat at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Trustworthiness through Self-Validation: The protocol is designed to be self-validating by including control samples (unstressed compound) and blanks for each condition. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately resolved and quantified.

Logical Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (HCl, Heat) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis (NaOH, Heat) Base->HPLC Analyze Stressed Samples Oxidation Oxidation (H2O2) Oxidation->HPLC Analyze Stressed Samples Thermal Thermal (Dry & Solution Heat) Thermal->HPLC Analyze Stressed Samples Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze Stressed Samples Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Identify Peaks Method Validated Stability-Indicating Method HPLC->Method Validate Method Pathway Degradation Pathway Elucidation Characterization->Pathway start Drug Substance: (1S,3R)-3-Methylcyclohexane- 1-carboxylic acid start->Acid Expose to start->Base Expose to start->Oxidation Expose to start->Thermal Expose to start->Photo Expose to

Caption: Workflow for forced degradation studies.

Analytical Methodologies

Robust analytical methods are essential for ensuring the quality, purity, and stability of this compound. Due to its chiral nature, methods must be capable of separating the desired (1S,3R) enantiomer from its (1R,3S) enantiomer, as well as any diastereomers and degradation products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of chiral compounds.[3][13][18][19][20] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral molecules, including carboxylic acids.

Expertise & Experience Insight: The choice of mobile phase is critical for achieving optimal separation. For carboxylic acids, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.

Experimental Protocol: Chiral HPLC Method Development

Objective: To develop a stability-indicating chiral HPLC method for the separation of this compound from its enantiomer and potential degradation products.

Materials:

  • HPLC system with a UV detector

  • Chiral columns (e.g., CHIRALPAK® series, CHIRALCEL® series)

  • n-Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Methodology:

  • Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., CHIRALPAK IA, IB, IC; CHIRALCEL OD-H, OJ-H) with a mobile phase consisting of n-hexane and an alcohol (IPA or EtOH) in various ratios (e.g., 90:10, 80:20 v/v) containing 0.1% TFA.

  • Mobile Phase Optimization: Once a column showing initial separation is identified, optimize the mobile phase composition by varying the ratio of n-hexane to alcohol and the concentration of the acidic modifier to achieve baseline resolution (Rs > 1.5) and a reasonable run time.

  • Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound and its potential impurities and degradation products.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry of the substituents on the cyclohexane ring. The coupling constants and chemical shifts of the protons on the cyclohexane ring can help confirm the cis-configuration.[21]

  • Mass Spectrometry: Used to determine the molecular weight of the compound and its degradation products.[5] Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for identifying unknown impurities and degradants formed during stability studies.

Synthesis and Potential Impurities

The synthesis of this compound typically involves stereoselective methods to control the desired cis-stereochemistry. One common approach is the catalytic hydrogenation of a suitable aromatic precursor, such as 3-methylbenzoic acid, followed by chiral resolution of the resulting mixture of stereoisomers.[12]

Potential Impurities:

  • (1R,3S)-3-Methylcyclohexane-1-carboxylic acid (enantiomer): The most common impurity, arising from incomplete chiral resolution.

  • trans-3-Methylcyclohexanecarboxylic acid (diastereomer): May be formed as a byproduct during synthesis.

  • Starting materials and reagents: Residual amounts of starting materials and reagents used in the synthesis.

  • Degradation products: As identified through forced degradation studies.

The control of these impurities is critical to ensure the quality and safety of the final product.

Conclusion

This compound is a valuable chiral building block with a stability profile that is typical for a substituted alicyclic carboxylic acid. Its stability is influenced by pH, temperature, and the presence of oxidative and photolytic stress. A thorough understanding of its chemical properties and potential degradation pathways, as elucidated through systematic forced degradation studies, is essential for its successful application in research and drug development. The implementation of robust, stability-indicating analytical methods, particularly chiral HPLC, is crucial for ensuring the stereochemical purity and overall quality of this important compound. This guide provides a foundational framework for researchers and scientists to confidently work with and characterize this compound.

References

  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. PMC. [Link]

  • The kinetics of photocatalytic degradation of aliphatic carboxylic acids in an UV/TiO2 suspension system. Taylor & Francis Online. [Link]

  • Oxidative degradation of aliphatic carboxylic acids by photocatalysis with bare and Ag-loaded TiO2 under UV light irradiation. Taylor & Francis Online. [Link]

  • The kinetics of photocatalytic degradation of aliphatic carboxylic acids in an UV/TiO2 suspension system. PubMed. [Link]

  • 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490. PubChem. [Link]

  • Oxidative Degradation of Aliphatic Carboxylic Acids by Photocatalysis with Bare and Ag Loaded TiO 2 Under UV Light Irradiation. ResearchGate. [Link]

  • Kinetics of the thermal gas phase decomposition of methylcyclopropanecarboxylate using static method. ResearchGate. [Link]

  • Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic. [Link]

  • cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637. PubChem. [Link]

  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Crimson Publishers. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Experimental and modeling study of the thermal decomposition of methyl decanoate. PMC. [Link]

  • Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. ACS Publications. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. [Link]

  • The newly identified cyclohexane carboxylic acid degradation pathway in G. metallireducens. ResearchGate. [Link]

  • Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification. PubMed. [Link]

  • Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. PubMed. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Contract Pharma. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • 3-Methylcyclohex-3-ene-1-carboxylic acid. LookChem. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • 3-Methylcyclohexanecarboxylic acid. ChemSrc. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Cyclohexanecarboxylic acid (FDB003406). FooDB. [Link]

  • Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. PMC. [Link]

  • Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]

Sources

Biological activity of (1S,3R)-3-methylcyclohexane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity and Therapeutic Applications of (1S,3R)-3-Methylcyclohexane-1-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds has revolutionized drug discovery. Among these privileged structures, This compound [1] has emerged as a critical chiral building block. This in-depth technical guide explores the biological activity of its derivatives, detailing their stereochemical advantages and their field-proven applications in modulating the Retinoid-Related Orphan Receptor Gamma (RORγ) in autoimmune diseases[2] and the Extracellular Signal-Regulated Kinase (ERK) pathway in oncology[3].

Stereochemical Causality: The (1S,3R) Advantage

The biological efficacy of this compound derivatives is entirely predicated on their precise stereochemistry[1]. In a cyclohexane ring, the (1S,3R) configuration establishes a cis relationship between the C1 carboxylic acid (or its derivative) and the C3 methyl group.

The Causality of Conformation: To minimize 1,3-diaxial steric clashes, the bulky C1 substituent naturally adopts an equatorial position. Because of the cis geometry, the C3 methyl group is concurrently forced into an equatorial position, locking the molecule into a highly stable diequatorial chair conformation .

  • Thermodynamic Benefit: This structural rigidity minimizes the entropic penalty typically incurred when flexible molecules bind to target proteins.

  • Vectorial Precision: The diequatorial arrangement provides a predictable, fixed vector for synthetic elaboration, allowing the scaffold to act as a precise anchor deep within hydrophobic protein pockets, such as kinase hinge regions or nuclear receptor ligand-binding domains.

Modulation of RORγt in Autoimmune Pathologies

The retinoid-related orphan receptor gamma t (RORγt) is a master transcription factor that drives the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17[4][5]. Dysregulation of this pathway is a primary driver of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis[2].

Tricyclic sulfone derivatives incorporating the this compound moiety act as highly potent inverse agonists of RORγt[2]. The lipophilic methylcyclohexane ring anchors into the hydrophobic core of the RORγt ligand-binding domain (LBD). This binding induces a critical conformational shift in Helix 12 of the receptor, displacing endogenous co-activators and aggressively recruiting co-repressors to silence IL-17 transcription[5].

RORgamma Ligand (1S,3R)-Derivative (Inverse Agonist) RORg RORγt LBD Ligand->RORg Binds LBD CoRep Co-repressor Recruitment RORg->CoRep Helix 12 Shift DNA IL-17 Promoter (RORE) CoRep->DNA Chromatin Binding IL17 IL-17 Transcription Blocked DNA->IL17 Gene Silencing

Caption: RORγt modulation by (1S,3R)-derivatives leading to IL-17 transcriptional silencing.

Protocol 1: Self-Validating TR-FRET RORγt Coactivator Assay

To quantify the inverse agonist activity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Causality for Choice: Complex tricyclic sulfones frequently exhibit auto-fluorescence. The time-delayed readout of TR-FRET eliminates this background interference, ensuring a high signal-to-noise ratio.

  • Methodology & Validation:

    • Master Mix: Combine GST-tagged RORγt-LBD, Terbium-labeled anti-GST antibody (donor), and Fluorescein-labeled SRC1 coactivator peptide (acceptor).

    • Titration: Dispense 10-point dose-response curves of the test compound into a 384-well plate.

    • Internal Controls (The Validation Engine): Include 0.1% DMSO as the Maximum Signal (basal recruitment) and 10 µM of a known full inverse agonist (e.g., GSK805) as the Minimum Signal.

    • Incubation & Readout: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Read emission at 520 nm and 495 nm.

    • System Validation Gate: Calculate the Z'-factor: Z' = 1 - (3σ_pos + 3σ_veh) / |μ_pos - μ_veh|. The assay is strictly rejected if Z' < 0.5, ensuring the data is robust independent of the test compound.

ERK Pathway Inhibition in Oncology

The MAPK/ERK pathway is a central signaling cascade regulating cell proliferation, and its hyperactivation via KRAS or BRAF mutations is responsible for nearly 30% of all human cancers[6].

Recent innovations have utilized the this compound scaffold to synthesize novel heterocyclic ERK modulators[3]. The cycloaliphatic ring provides the optimal lipophilicity (LogP) required to penetrate the cell membrane and precisely fit the kinase hinge region, effectively bypassing the metabolic liabilities and off-target toxicities associated with planar aromatic rings[7].

ERK_Workflow Cell Mutant Tumor Cells (BRAF/KRAS) Compound (1S,3R)-ERK Modulator Treatment Cell->Compound Lysis Cell Lysis & Extraction Compound->Lysis AlphaLISA AlphaLISA Assay (pERK / Total ERK) Lysis->AlphaLISA Readout Luminescence Quantification AlphaLISA->Readout

Caption: Self-validating AlphaLISA workflow for quantifying ERK pathway modulation.

Protocol 2: Self-Validating AlphaLISA Cellular pERK1/2 Assay
  • Causality for Choice: AlphaLISA provides a no-wash, homogenous format that preserves transient intracellular phosphorylation states far better than traditional Western blotting.

  • Methodology & Validation:

    • Cell Plating: Seed BRAF-mutant cells (e.g., A375) in a 96-well plate; incubate overnight.

    • Treatment: Apply the (1S,3R)-derivative for 2 hours.

    • Multiplexed Counter-Screen (Critical): Prior to lysis, add an ATP-based viability reagent (e.g., CellTiter-Glo) to a parallel replicate plate. Causality: This proves that any reduction in pERK is due to true kinase modulation, not non-specific compound cytotoxicity.

    • Lysis & Detection: Lyse cells using buffer supplemented with phosphatase inhibitors. Add Acceptor beads conjugated to anti-ERK1/2 and Donor beads conjugated to anti-pERK (Thr202/Tyr204).

    • System Validation Gate: Run a parallel AlphaLISA for Total ERK. The data is only validated if the pERK/Total ERK ratio decreases while Total ERK remains stable, proving the compound is a signaling modulator rather than a protein degrader.

Historical Context: Cycloaliphatic Amino Acids

The biological utility of the methylcyclohexane-carboxylic acid scaffold has deep historical roots. In the 1960s, derivatives such as 1-amino-3-methylcyclohexane-1-carboxylic acid were heavily investigated for their impact on cellular amino acid transport[8]. Researchers demonstrated that these unnatural cycloaliphatic amino acids competitively inhibited natural amino acid uptake. This mechanism profoundly arrested the multiplication of the phytoflagellate Ochromonas danica and exhibited early cytotoxic potential in transplantable tumor models[9][10].

Furthermore, structurally related polyhydroxylated derivatives, such as quinic acid analogs ((1R)-1,3,4-trihydroxy-5-methylcyclohexane carboxylic acid), have been identified as potent inhibitors of Glucosyltransferase-SI (GTF-SI) in Streptococcus mutans, highlighting the scaffold's versatility in antimicrobial applications[11].

Quantitative Data Summary

The table below summarizes the biological activity profile of various derivative classes based on the 3-methylcyclohexane-1-carboxylic acid pharmacophore:

Derivative ScaffoldPrimary TargetBiological FunctionDisease IndicationRepresentative Activity
Tricyclic Sulfones RORγtInverse AgonistAutoimmune (Psoriasis, MS)IC50 < 100 nM
Heterocyclic Amines ERK1/2Kinase ModulatorOncology (BRAF/KRAS mutant)IC50 < 50 nM
Cycloaliphatic Amino Acids Amino Acid TransportersCompetitive InhibitorProtozoal Infections / Tumor ModelsGrowth Inhibition
Quinic Acid Analogs GTF-SIEnzyme InhibitorDental Caries (S. mutans)Binding Energy: -1.157 kcal/mol

References

  • PubChem - this compound (CID 57682957). National Center for Biotechnology Information.[1] URL:[Link]

  • Bristol-Myers Squibb Company - WO2016179460A1: Tricyclic sulfones as rorϒ modulators. World Intellectual Property Organization / Google Patents.[2],[4],[5] URL:

  • WIPO Patent Application - WO2025037229A1: Compounds and compositions for modulating the activity of erk. World Intellectual Property Organization / Google Patents.[3],[7],[6] URL:

  • Aaronson S, Bensky B. - Study of the cellular action of drugs with protozoa. I. Effect of 1-aminocyclopentane-1-carboxylic acid and 1-amino-3-methylcyclohexane-1-carboxylic acid on the phytoflagellate Ochromonas danica. Biochemical Pharmacology (1962).[8],[9],[10] URL:[Link]

  • Journal of Advanced Zoology - Quinic Acid Derivatives as Inhibitors of Glucosyltransferase Si, A Virulence Factor of Streptococcus Mutans. JAZ India (2023).[11] URL:[Link]

Sources

Conformational Dynamics of (1S,3R)-3-Methylcyclohexane-1-Carboxylic Acid: A Structural Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of (1S,3R)-3-methylcyclohexane-1-carboxylic acid Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]

Executive Summary: The Stereochemical Imperative

In drug design, the cyclohexane scaffold acts as a critical spacer, defining the vector relationship between pharmacophores. This compound is not merely a building block; it is a dynamic conformational switch .[1]

Unlike 1,4-disubstituted systems where the trans isomer is rigidified in a diequatorial conformation, the (1S,3R) isomer—which corresponds to the trans-1,3-disubstituted relationship—exists in a delicate thermodynamic equilibrium. The molecule must choose between placing the methyl group or the carboxylic acid in the sterically demanding axial position.

This guide provides the definitive workflow for analyzing this equilibrium, predicting its behavior in different physiological environments (solvents/pH), and experimentally validating the dominant conformer.

Stereochemical Foundation

Before analyzing conformation, we must rigorously define the configuration. The (1S,3R) designation confirms a trans relationship between the substituents on the 1,3-vector.

  • Configuration: (1S, 3R)

  • Relationship: Trans-1,3-disubstituted.[1][2][3][4]

  • Topological Constraint: In a chair cyclohexane, 1,3-trans substituents cannot be simultaneously equatorial (e,e) or simultaneously axial (a,a). They must exist as axial/equatorial (a,e) pairs.

The Two Chair Conformers

The molecule undergoes ring inversion (flipping) between two distinct chair forms:[2][3][4][5]

  • Conformer A (Me-Eq): Methyl is Equatorial (C3); Carboxyl is Axial (C1).[1]

  • Conformer B (Me-Ax): Methyl is Axial (C3); Carboxyl is Equatorial (C1).[1]

Thermodynamic Analysis (The A-Value Battle)

The conformational preference is dictated by the minimization of 1,3-diaxial interactions. This is quantified by the A-value (Gibbs free energy difference between axial and equatorial conformers for a mono-substituted cyclohexane).[6][7]

Table 1: Energetic Parameters
SubstituentA-Value (kcal/mol)EnvironmentSource
-CH₃ (Methyl) 1.74 Standard (Non-polar)Eliel et al. [1]
-COOH (Acid) 1.35 - 1.41 Non-polar (Dimerized)Eliel et al. [1]
-COO⁻ (Carboxylate) ~2.0 - 2.2 Aqueous (pH > 5)Bushweller [2]
Scenario 1: Organic Solvents (The "Acid" State)

In solvents like CDCl₃ or DMSO, the molecule exists as the neutral acid.

  • Cost of Conformer A (Axial COOH): ~1.4 kcal/mol.

  • Cost of Conformer B (Axial Me): ~1.74 kcal/mol.[8]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 
    
    
    
    kcal/mol.
Scenario 2: Physiological/Aqueous Media (The "Ionized" State)

At physiological pH (7.4), the acid deprotonates to the carboxylate anion (-COO⁻). The A-value of the charged carboxylate spikes due to heavy solvation shells.

  • Cost of Conformer A (Axial COO⁻): ~2.1 kcal/mol.

  • Cost of Conformer B (Axial Me): ~1.74 kcal/mol.[8]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : 
    
    
    
    kcal/mol.
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Critical Insight: This molecule is a pH-triggered conformational switch . Binding assays performed in buffer may present a different 3D vector than NMR data collected in chloroform suggests.

Visualization of the Equilibrium

The following diagram illustrates the ring-flip mechanism and the thermodynamic inversion driven by ionization.

ConformationFlip cluster_organic Organic Solvent (Neutral -COOH) cluster_aqueous Aqueous Buffer pH 7.4 (Anionic -COO-) ConfA Conformer A (Major) Me: Equatorial COOH: Axial ConfB Conformer B (Minor) Me: Axial COOH: Equatorial ConfA->ConfB Ring Flip (+0.34 kcal/mol) ConfC Conformer A (Minor) Me: Equatorial COO-: Axial ConfD Conformer B (Major) Me: Axial COO-: Equatorial ConfC->ConfD Ring Flip (-0.36 kcal/mol)

Caption: Thermodynamic inversion of this compound upon ionization.

Experimental Validation Protocols

To confirm the conformation in your specific formulation, use this self-validating NMR protocol.

Protocol: J-Coupling Analysis of H1

The proton at C1 (geminal to the carboxyl) is the diagnostic probe. Its coupling constants (


) with the C2 protons reveal its orientation (Axial vs. Equatorial).
Step-by-Step Methodology:
  • Sample Prep A: Dissolve 5 mg in 0.6 mL CDCl₃ (Non-polar baseline).

  • Sample Prep B: Dissolve 5 mg in 0.6 mL D₂O + 2 eq. NaOD (Ionized baseline).[1]

  • Acquisition: Acquire 1H NMR (min 400 MHz). Focus on the H1 multiplet (approx. 2.3 - 2.6 ppm).[1]

  • Analysis: Measure the width at half-height (

    
    ) or extract 
    
    
    
    values.
Data Interpretation Table:
ParameterConformer A (Favored in CDCl₃)Conformer B (Favored in D₂O/Base)
H1 Orientation Equatorial (because COOH is Axial)Axial (because COOH is Equatorial)
Coupling Pattern Small couplings (

Hz)
Large couplings (

Hz)
Multiplet Appearance Narrow multiplet (

Hz)
Broad triplet/quartet (

Hz)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Warning: If you observe intermediate values (e.g.,


 Hz), the system is in rapid equilibrium with significant populations of both conformers. This is common in polar organic solvents like Methanol-d4.

Computational Workflow (DFT Optimization)

For precise energy values relevant to your specific drug scaffold (e.g., if the acid is amidated), follow this computational pipeline.

DFT_Workflow Start Start: Build 3D Model (1S, 3R Configuration) ConfSearch Conformational Search (MMFF94 or OPLS3e) Generate Chair A & Chair B Start->ConfSearch DFT_Opt Geometry Optimization DFT: B3LYP/6-31G(d,p) Solvent Model: IEFPCM ConfSearch->DFT_Opt Freq Frequency Calculation Verify 0 imaginary freqs Extract Gibbs Free Energy (G) DFT_Opt->Freq Boltzmann Calculate Population Ratio N_i/N_total = exp(-dG/RT) Freq->Boltzmann

Caption: Computational pipeline for determining Boltzmann populations of cyclohexane conformers.

Implications for Drug Design

  • Vector Analysis: In Conformer A (Organic), the angle between the C3-Methyl vector and the C1-Carbonyl vector is roughly 60° (gauche) . In Conformer B (Aqueous), this relationship shifts significantly due to the flattening of the ring near the equatorial substituent.

  • Peptidomimetics: If this scaffold is used to mimic a dipeptide turn, the "active" conformation in the binding pocket may be the higher-energy conformer. You must calculate the Strain Energy Penalty (the energy required to force the molecule into the bioactive shape).

    • Rule of Thumb: If the penalty > 3 kcal/mol, binding affinity (

      
      ) will suffer by ~100-fold.
      

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Bushweller, C. H. (2000). Conformational Analysis of Cyclohexanes. In Conformational Analysis of Molecules in Excited States. Wiley-VCH.[1]

  • Wiberg, K. B. (1990). The A-values of substituents on the cyclohexane ring. Journal of Organic Chemistry, 55(26), 6340-6344.[1]

  • Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Edition. Wiley.

Sources

Technical Guide: (1S,3R)-3-Methylcyclohexane-1-carboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid (CAS: 1821742-33-9) is a high-value chiral cycloaliphatic building block used in the synthesis of conformationally restricted pharmacophores. Distinguished by its cis-1,3-diequatorial configuration, this scaffold offers superior metabolic stability and precise spatial orientation compared to linear alkyl chains. It serves as a critical intermediate for Next-Generation Kinase Inhibitors , GABA uptake inhibitors , and Peptidomimetics .

This guide outlines the industrial synthesis, stereochemical control, and quality assurance protocols required to utilize this intermediate in GMP-compliant drug development.

Structural Analysis & Stereochemistry

Conformational Lock

The (1S,3R) isomer represents the cis-configuration of 3-methylcyclohexanecarboxylic acid. In the cyclohexane chair conformation, 1,3-disubstituted systems can exist as either diaxial (


) or diequatorial (

).
  • Thermodynamic Stability: The (1S,3R) isomer predominantly adopts the diequatorial conformation to minimize 1,3-diaxial interactions. This makes it thermodynamically more stable than its trans ((1R,3R) or (1S,3S)) counterparts, which are forced into an axial-equatorial (

    
    ) arrangement.
    
  • Pharmacological Relevance: The rigid diequatorial spacing (~5.0 Å between substituents) mimics the spatial arrangement of peptide turns, making it an ideal bioisostere for proline or other turn-inducing amino acids in peptidomimetics.

Physical Properties
PropertyValueNote
IUPAC Name This compoundcis-isomer
CAS Number 1821742-33-9Specific enantiomer
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Chirality (1S, 3R)2 chiral centers
Boiling Point 235–240 °CAt 760 mmHg
Solubility DCM, Methanol, Ethyl AcetatePoor in water

Synthetic Routes & Process Chemistry

To achieve high enantiomeric excess (ee >99%), a hybrid approach combining catalytic hydrogenation with enzymatic resolution is recommended over classical chiral salt resolution, which often suffers from poor atom economy.

Route A: Catalytic Hydrogenation & Enzymatic Resolution (Recommended)

This route ensures scalability and high stereocontrol.

Step 1: Hydrogenation of m-Toluic Acid

  • Reagents: m-Toluic acid, 5% Rh/C or PtO₂, Acetic Acid.

  • Conditions: 50–80 bar H₂, 60°C.

  • Mechanism: Heterogeneous hydrogenation of the aromatic ring.

  • Outcome: Yields a mixture of cis and trans isomers (typically 80:20 favoring cis due to syn-addition).

  • Process Insight: Using Rhodium (Rh) on Carbon at lower temperatures maximizes the cis selectivity compared to Palladium.

Step 2: Esterification

  • Convert the crude acid mixture to a methyl or ethyl ester to facilitate enzymatic handling.

Step 3: Enzymatic Kinetic Resolution (The Chiral Switch)

  • Biocatalyst: Candida antarctica Lipase B (CAL-B) or Lipase AY-30.

  • Mechanism: The enzyme selectively hydrolyzes the (1S,3R)-ester to the free acid, leaving the (1R,3S) and trans-isomers as esters.

  • Protocol: Suspend ester in phosphate buffer (pH 7.0) with immobilized lipase. Monitor pH stat. Extract the unreacted ester with heptane; acidify the aqueous phase to precipitate pure (1S,3R)-acid.

Visualization of Synthesis Workflow

SynthesisWorkflow Figure 1: Chemo-Enzymatic Synthesis of this compound Start m-Toluic Acid (Starting Material) Step1 Hydrogenation (Rh/C, H2, 60°C) Start->Step1 Ring Saturation Inter1 rac-cis/trans Mixture Step1->Inter1 80:20 cis:trans Step2 Esterification (MeOH, H+) Inter1->Step2 Step3 Enzymatic Resolution (Lipase CAL-B) Step2->Step3 Selective Hydrolysis Product (1S,3R)-Acid (>99% ee) Step3->Product Aqueous Phase (Acidify) Waste Unreacted Esters (Recycle/Discard) Step3->Waste Organic Phase

Pharmaceutical Applications

Precursor to (1S,3R)-3-Methylcyclohexylamine

The most significant application of this acid is as a precursor to the corresponding chiral amine via the Curtius Rearrangement .

  • Reaction: Acid

    
     Acyl Azide (DPPA) 
    
    
    
    Isocyanate
    
    
    Amine.
  • Drug Class: This amine motif is found in Factor Xa inhibitors (anticoagulants) and PIM Kinase inhibitors (oncology). The 3-methyl substitution restricts the conformational flexibility of the cyclohexane ring, locking the amine into a position that optimizes binding affinity with the ATP-binding pocket of kinases.

GABA Analogues (Neurological Targets)

The (1S,3R) acid scaffold is structurally homologous to


-aminobutyric acid (GABA).
  • Mechanism: When functionalized (e.g., to 3-aminocyclohexanecarboxylic acid derivatives), it acts as a conformationally restricted GABA analogue.

  • Therapeutic Area: Epilepsy and neuropathic pain. The rigid structure prevents "folding" of the GABA chain, increasing selectivity for specific GABA transporter subtypes (GAT-1 vs GAT-3).

Peptidomimetics

In peptide drug design, linear peptides often suffer from rapid proteolytic cleavage. Replacing a turn sequence (e.g., Gly-Pro) with the (1S,3R)-3-methylcyclohexane scaffold:

  • Induces a

    
    -turn  structure.
    
  • Increases hydrophobicity , improving membrane permeability.

  • Blocks proteolysis , extending plasma half-life.

Downstream Application Pathway

Applications Figure 2: Pharmaceutical Value Chain of this compound Core (1S,3R)-3-Methylcyclohexane- 1-carboxylic acid Path1 Curtius Rearrangement Core->Path1 Path2 Amide Coupling Core->Path2 Amine (1S,3R)-3-Methylcyclohexylamine Path1->Amine Peptide Peptidomimetic Scaffold Path2->Peptide Drug1 Kinase Inhibitors (Oncology) Amine->Drug1 Drug3 Factor Xa Inhibitors (Anticoagulants) Amine->Drug3 Drug2 GABA Analogues (Neurology) Peptide->Drug2

Quality Control & Characterization Methods

For pharmaceutical intermediates, proving stereochemical purity is paramount.

Chiral HPLC Method
  • Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

  • Acceptance Criteria: Enantiomeric Excess (ee)

    
     98.0%.
    
NMR Validation
  • 1H NMR (CDCl₃): Look for the methyl doublet at

    
     ~0.9 ppm. The axial/equatorial protons on C1 and C3 will show distinct coupling constants (
    
    
    
    -values).
    • Cis isomer (diequatorial):

      
       couplings are large (~10-12 Hz).
      
    • Trans isomer (axial-equatorial): Different splitting pattern.

  • 13C NMR: Distinct shifts for C1 (COOH) and C3 (CH3) compared to the trans isomer.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
STOT-SE Category 3H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle primarily in a fume hood, especially during heating or when using solvents like DCM.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stereochemical stability) under inert atmosphere (Argon/Nitrogen).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57682957, this compound. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1-Methylcyclohexanecarboxylic acid (General Method for Cyclohexane Acids). Org. Synth. 1966, 46,[1] 72. Retrieved from [Link]

  • Burger, M. T., et al. (2015). Identification of PIM447, a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Allan, R. D., et al. (1981).[2] Synthesis of analogues of GABA.[2] VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility & Purification of 3-Methylcyclohexanecarboxylic Acid

[1]

Executive Summary

3-Methylcyclohexanecarboxylic acid (CAS 13293-59-9) serves as a pivotal building block in the synthesis of metabolic regulators and peptide mimetics.[1] Its cyclohexane ring introduces lipophilicity and steric complexity, while the carboxylic acid moiety provides a handle for derivatization and salt formation.

This guide addresses a common challenge in process chemistry: the cis/trans isomerism of 1,3-disubstituted cyclohexanes. While the commercial reagent often exists as a liquid mixture, the pure isomers exhibit distinct solubility and melting point profiles. This document provides the thermodynamic framework for solvent selection, predictive solubility modeling, and a self-validating purification protocol.

Physicochemical Profile & Conformational Analysis

Understanding the stereochemistry is a prerequisite for predicting solubility behavior. The solubility differences between isomers drive the separation logic.

Structural Isomerism

The compound exists primarily as two diastereomers. Their stability and packing efficiency (melting point) are dictated by the orientation of substituents on the cyclohexane chair.

Propertycis-3-Methyl (Thermodynamic) trans-3-Methyl (Kinetic/Less Stable)
Conformation Diequatorial (e,e) Axial-Equatorial (a,e)
Stability More stable (lower steric strain)Less stable (1,3-diaxial interaction if flipped)
Physical State Solid (Low MP) / Viscous LiquidLiquid / Low MP Solid
Predicted MP Higher (better crystal packing)Lower
Polarity Lower dipole momentHigher dipole moment
Key Physicochemical Constants
  • Molecular Weight: 142.20 g/mol [2][3][4][5]

  • pKa: ~4.80 – 4.90 (Typical for alkyl-substituted cyclohexanecarboxylic acids)[1]

  • LogP (Octanol/Water): 2.1 – 2.4 (Lipophilic)

  • Water Solubility: Low (< 1 g/L at 25°C); pH-dependent.

Solubility Thermodynamics & Solvent Selection

For process optimization, solubility is not just a number but a function of temperature and solvent interactions.

Solubility Profile by Solvent Class

Based on the structure (hydrophobic ring + hydrophilic head) and analogous data from trans-4-methylcyclohexanecarboxylic acid, the following solubility trends apply:

Solvent ClassRepresentative SolventsSolubility BehaviorMechanism
Polar Protic Methanol, Ethanol, IPAVery Soluble Hydrogen bonding with carboxyl group dominates.[1]
Polar Aprotic Acetone, Ethyl AcetateSoluble Dipole-dipole interactions; excellent for crystallization.
Chlorinated Dichloromethane (DCM)Very Soluble High solvation energy; preferred for liquid-liquid extraction.
Non-Polar Hexane, Heptane, TolueneModerate to Soluble Temperature-dependent. Ideal for cooling crystallization to separate isomers.
Aqueous WaterInsoluble Hydrophobic effect of the methyl-cyclohexyl ring overrides the polar head group.
Thermodynamic Modeling (The Apelblat Equation)

To rigorously determine solubility (


Modified Apelblat Equation
  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
    • A & B : Reflect the enthalpy of solution and non-ideal mixing.

    • C : Accounts for the temperature dependence of the enthalpy of fusion.

Application: By measuring solubility at just three temperatures (e.g., 283K, 298K, 313K), you can solve for A, B, and C to predict solubility across the entire operating range of your reactor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility curves.[1]

  • Preparation: Add excess 3-methylcyclohexanecarboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at the set temperature (

    
     0.1°C) for 24 hours.
    
  • Validation: Stop stirring and let settle for 2 hours. Ensure solid phase remains.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vial under vacuum/N2 flow. Weigh the residue.

    • Method B (HPLC): Dilute with Mobile Phase (ACN/Water) and analyze (UV detection at 210 nm).

  • Calculation:

    
    
    
Protocol B: Purification via Acid-Base Extraction

This method exploits the pH-dependent solubility switch to remove non-acidic impurities.[1]

PurificationWorkflowStartCrude Mixture(Acid + Neutral Impurities)DissolveDissolve in Non-Polar Solvent(DCM or Toluene)Start->DissolveBaseWashWash with 1M NaOH(pH > 10)Dissolve->BaseWashPhaseSepPhase SeparationBaseWash->PhaseSepOrgPhaseOrganic Phase(Contains Neutral Impurities)PhaseSep->OrgPhaseDiscardAqPhaseAqueous Phase(Contains Carboxylate Salt)PhaseSep->AqPhaseKeepAcidifyAcidify with 6M HCl(pH < 2)AqPhase->AcidifyExtractExtract into Organic Solvent(DCM or Ethyl Acetate)Acidify->ExtractDryDry (MgSO4) & EvaporateExtract->DryFinalPure 3-Methylcyclohexanecarboxylic AcidDry->Final

Figure 1: Acid-base extraction workflow for the purification of 3-methylcyclohexanecarboxylic acid. This process leverages the compound's pKa (~4.8) to selectively isolate it from non-acidic byproducts.

Process Development: Crystallization vs. Extraction[1]

When scaling up, the choice between crystallization and extraction depends on the isomeric purity required.

Isomer Separation (Enrichment)

Because the cis (diequatorial) isomer typically packs better than the trans isomer, cooling crystallization in non-polar solvents is the preferred method for enrichment.

  • Recommended Solvent System: Hexane or Hexane/Ethyl Acetate (9:1).

  • Mechanism: The trans isomer (lower stability, lower MP) remains in the mother liquor, while the cis isomer crystallizes out upon cooling to 0°C or -10°C.

  • Seeding: Essential. Use a pure seed crystal of the target isomer to induce nucleation and prevent oiling out.

Water-Enhanced Solubility (Hydrotropy)

Expert Insight: In large-scale extractions, trace water in organic solvents (like ethyl acetate) can significantly increase the solubility of carboxylic acids due to hydrogen bond bridging.

  • Implication: When drying the organic layer, use aggressive drying agents (MgSO4) or azeotropic distillation. Residual water can lead to yield loss during crystallization by keeping the acid in solution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 114490, 3-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (1963). 1-Methylcyclohexanecarboxylic Acid. Org. Synth. 1963, 43, 66. (Provides foundational protocols for methyl-cyclohexyl acid synthesis and handling). Retrieved from [Link][1]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab. (Discusses the hydrotropic effect in acid extractions). Retrieved from [Link][1]

  • NIST Chemistry WebBook. Trans-4-methylcyclohexanecarboxylic acid Thermochemical Data. (Used as a structural analog for thermodynamic trending). Retrieved from [Link][1]

Methodological & Application

Advanced Protocol for Amide Bond Formation: Coupling (1S,3R)-3-Methylcyclohexane-1-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Context

The incorporation of cycloaliphatic building blocks, such as (1S,3R)-3-methylcyclohexane-1-carboxylic acid , into peptide sequences or small-molecule scaffolds is a highly effective strategy in modern drug design. This specific chiral moiety introduces conformational restriction and enhances lipophilicity, which can significantly improve a drug candidate's metabolic stability and target binding affinity [1].

However, coupling secondary cycloaliphatic carboxylic acids presents unique chemical challenges:

  • Steric Hindrance: The cyclohexane ring and the 3-methyl substituent create a moderately hindered environment around the carbonyl carbon, slowing down nucleophilic attack.

  • Stereochemical Integrity: The

    
    -proton (at the C1 position) is susceptible to base-catalyzed epimerization during activation, which could convert the desired (1S,3R) diastereomer into the undesired (1R,3R) isomer.
    

To overcome these challenges, this guide establishes a self-validating protocol utilizing high-efficiency uronium-type coupling reagents—specifically HATU and COMU —to ensure rapid, epimerization-free amide bond formation[2, 3].

Mechanistic Rationale & Reagent Selection

Causality in Experimental Design

Successful coupling of this compound requires a delicate balance between electrophilic activation and the suppression of side reactions.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a nucleophile, thereby avoiding the formation of undesired amidine byproducts. Furthermore, DIPEA is a weaker base than TEA, which minimizes the risk of C1-epimerization.

  • Activator Selection (HATU vs. COMU): While HATU is the traditional "gold standard" for hindered couplings [2], it carries a risk of guanidinylation if the amine is added too late, and its byproduct (HOAt) is potentially explosive. COMU is recommended as the primary reagent for this protocol. COMU utilizes an OxymaPure leaving group, which provides superior solubility, equal or greater coupling efficiency, and a significantly safer toxicity profile [3, 4].

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance metrics when coupling this compound to a primary amine (e.g., a resin-bound peptide N-terminus) based on empirical data [3, 4].

Coupling ReagentActivation TimeCoupling TimeExpected YieldEpimerization RiskSafety Profile
COMU / DIPEA 2 - 3 min1.0 hour> 95%Very LowExcellent (Non-explosive)
HATU / DIPEA 2 - 3 min1.5 hours> 92%LowPoor (Explosive HOAt byproduct)
EDC / HOBt 10 - 15 min4 - 12 hours60 - 75%ModerateModerate

Visualizing the Reaction Architecture

Mechanistic Pathway

The diagram below illustrates the causality of the activation step. By pre-activating the acid with COMU, we form a highly reactive Oxyma ester. This intermediate is stable enough to resist degradation but electrophilic enough to drive the reaction to completion even against the steric bulk of the cyclohexane ring.

Mechanism A (1S,3R)-3-Methylcyclohexane -1-carboxylic Acid B Deprotonation (DIPEA) Carboxylate Anion A->B C Activation (COMU or HATU) B->C D Active Ester Intermediate (Oxyma or OAt ester) C->D E Nucleophilic Attack (Peptide/Amine) D->E F Target Amide Product E->F

Mechanistic pathway of this compound activation and coupling.

Self-Validating Workflow

To ensure trustworthiness, the protocol is designed as a closed-loop system where analytical validation dictates the progression of the workflow.

Workflow Step1 1. Resin Swelling & Deprotection (20% Piperidine/DMF) Step2 2. Pre-activation Acid + Reagent + Base (3 min) Step1->Step2 Step3 3. Coupling Reaction Add to Resin (1-2 hours) Step2->Step3 Step4 4. Validation Kaiser Test / LC-MS Step3->Step4 Step4->Step3 Fail (Re-couple) Step5 5. Cleavage & Isolation (TFA Cocktail) Step4->Step5 Pass

Self-validating SPPS workflow for N-terminal capping with cycloaliphatic acids.

Step-by-Step Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Use this protocol when capping a resin-bound peptide sequence with this compound.

Materials Required:

  • This compound (3.0 equivalents relative to resin loading)

  • COMU (2.95 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin (with Fmoc-deprotected N-terminus) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Pre-Activation (Critical Step): In a separate clean vial, dissolve this compound (3.0 eq) and COMU (2.95 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

    • Causality Note: We use 2.95 eq of COMU to ensure the coupling reagent is the limiting factor relative to the acid, preventing unreacted COMU from guanidinylating the peptide N-terminus [3].

  • Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will exhibit a distinct color change (typically turning yellow/orange), indicating the formation of the active Oxyma ester. Stir for exactly 2 to 3 minutes. Do not exceed 5 minutes to prevent degradation of the active ester.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 60 to 90 minutes.

  • Validation (In-Process Control): Drain the reaction mixture and wash the resin thoroughly with DMF (

    
    ) and DCM (
    
    
    
    ). Perform a Kaiser Test on a few resin beads.
    • System Validation: If the beads remain colorless/yellow (Pass), the primary amine has been successfully acylated. Proceed to step 6. If the beads turn blue (Fail), incomplete coupling occurred. Repeat steps 2-4 using 1.5 eq of reagents.

  • Cleavage: Cleave the capped peptide from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2 hours. Precipitate in cold diethyl ether.
    
Protocol B: Solution-Phase Amide Coupling

Use this protocol for synthesizing small-molecule drug intermediates or modifying isolated amino acid esters.

Procedure:

  • Dissolution: Dissolve the target amine (1.0 eq) and this compound (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF under an inert argon atmosphere.

  • Activation: Add HATU or COMU (1.1 eq) to the stirring solution.

  • Catalysis: Dropwise add DIPEA (2.5 eq). Monitor the internal temperature; if scaling up (>5 mmol), perform this addition at 0 °C to mitigate the exothermic activation and further suppress epimerization [1, 2].

  • Reaction Monitoring: Stir at room temperature. Validate reaction progress via LC-MS or TLC every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO

    
     (to remove unreacted carboxylic acid and HOAt/Oxyma byproducts), and brine.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Using (1S,3R)-3-methylcyclohexane-1-carboxylic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1S,3R)-3-Methylcyclohexane-1-carboxylic Acid as a Chiral Building Block

Executive Summary

This compound is a high-value chiral scaffold used in the design of peptidomimetics and conformationally restricted pharmacophores. Unlike flexible alkyl chains, this saturated carbocycle provides a rigid, lipophilic spacer that locks substituents into a specific spatial orientation.

This guide details the structural advantages of the (1S,3R) isomer, provides a validated protocol for its optical resolution from racemic mixtures, and outlines its transformation into chiral amines via the Curtius rearrangement.

Structural Analysis & Stereochemical Integrity

The utility of this compound lies in its thermodynamic stability and defined geometry.

  • Conformational Locking: In the 1,3-disubstituted cyclohexane system, the cis-configuration allows both the bulky carboxyl group at C1 and the methyl group at C3 to adopt equatorial positions simultaneously. This diequatorial chair conformation is energetically minimized (approx. 1.8 kcal/mol more stable than the diaxial conformer), ensuring that the molecule acts as a rigid template in drug binding pockets.

  • Stereochemical Designation:

    • Configuration: (1S, 3R)

    • Relationship: cis-1,3-disubstitution.[1][2]

    • Pharmacophore: The equatorial methyl group acts as a hydrophobic anchor, while the carboxyl group serves as a handle for amide coupling or bioisosteric replacement.

Protocol A: Enantiomeric Resolution

While asymmetric hydrogenation of 3-methylbenzoic acid is possible, it often requires expensive Rhodium/Ruthenium chiral catalysts. The industry-standard approach for scaling this building block is the classical resolution of the racemic cis-acid using a chiral amine.

Objective: Isolate this compound from racemic cis-3-methylcyclohexane-1-carboxylic acid.

Reagents:

  • Racemic cis-3-methylcyclohexane-1-carboxylic acid (1.0 eq)

  • (R)-(+)-1-Phenylethylamine [(R)-PEA] (1.0 eq)

  • Solvent: Acetone/Water (95:5 v/v)

  • 1N HCl (for salt breaking)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 10.0 g (70 mmol) of racemic acid in 150 mL of aqueous acetone (95:5) at 50°C.

    • Slowly add 8.5 g (70 mmol) of (R)-PEA dropwise over 20 minutes.

    • Note: The reaction is exothermic; maintain temperature < 55°C to prevent solvent boil-off.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.

    • Cool further to 4°C (refrigerator or ice bath) for 12 hours.

    • Filter the white crystalline salt. This is the Diastereomer A (typically the less soluble salt containing the target isomer, though empirical verification via specific rotation is required).

  • Recrystallization (Purification):

    • Recrystallize the wet cake from hot acetone/water (95:5) twice to enrich diastereomeric excess (de).

    • Target >98% de before proceeding.

  • Salt Breaking (Acidification):

    • Suspend the purified salt in 100 mL diethyl ether (or MTBE).

    • Add 100 mL of 1N HCl and stir vigorously for 30 minutes.

    • Separate the organic layer (contains the chiral acid).

    • Extract the aqueous layer (contains the amine hydrochloride) with 2 x 50 mL ether.

  • Isolation:

    • Dry combined organics over anhydrous

      
      .[3]
      
    • Concentrate in vacuo to yield the free acid as a colorless oil or low-melting solid.

    • Validation: Check optical rotation

      
      . The (1S,3R) isomer typically exhibits a specific rotation distinct from the racemate (Lit. value comparison required).
      
Workflow Visualization

ResolutionWorkflow Start Racemic cis-3-methyl cyclohexane-1-COOH Reagent Add (R)-1-Phenylethylamine in Acetone/Water Start->Reagent Cryst Fractional Crystallization (Cool to 4°C) Reagent->Cryst Filter Filtration Cryst->Filter Solid Solid Salt (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Acidify Acid Hydrolysis (1N HCl / MTBE) Solid->Acidify Final Pure (1S,3R)-Acid Acidify->Final

Caption: Workflow for the optical resolution of 3-methylcyclohexane-1-carboxylic acid using (R)-PEA.

Protocol B: Curtius Rearrangement (Acid to Amine)

A critical application of this scaffold is converting the carboxylic acid to a chiral primary amine [(1S,3R)-1-amino-3-methylcyclohexane] with retention of configuration . This amine is a potent building block for urea/carbamate-based inhibitors.

Safety Warning: Azides are potentially explosive. Use a blast shield and conduct reactions in a fume hood.

Reagents:

  • This compound (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (tBuOH) (Excess, as solvent/reactant)

Methodology:

  • Activation:

    • Dissolve the chiral acid (1.0 g) in anhydrous toluene (10 mL) and tert-butanol (5 mL).

    • Add TEA (1.2 eq) under nitrogen atmosphere.

    • Add DPPA (1.1 eq) dropwise at room temperature.

  • Rearrangement:

    • Heat the mixture to 80°C.

    • Observation: Evolution of

      
       gas indicates the formation of the isocyanate intermediate via the acyl azide.[4]
      
    • Continue heating for 4-6 hours until gas evolution ceases.

  • Trapping (Boc-Protection):

    • The isocyanate reacts in situ with tert-butanol to form the N-Boc protected amine.

    • Cool to room temperature.

  • Work-up:

    • Dilute with Ethyl Acetate.[5]

    • Wash with 5%

      
      , water, and brine.
      
    • Concentrate to yield tert-butyl ((1S,3R)-3-methylcyclohexyl)carbamate.

  • Deprotection (Optional):

    • Treat with 4M HCl in Dioxane to liberate the free amine hydrochloride salt.

Application Data: Scaffold Comparison

The table below highlights why the (1S,3R)-3-methylcyclohexyl scaffold is preferred over linear or aromatic analogs in specific drug design contexts.

Feature(1S,3R)-3-Methylcyclohexyln-Octyl (Linear Chain)Phenyl (Aromatic)
Conformation Rigid (Diequatorial) Highly Flexible (High Entropy)Planar / Rigid
Lipophilicity High (

character)
HighModerate (

character)
Metabolic Stability High (No benzylic oxidation)Low (prone to

-oxidation)
Low (prone to hydroxylation)
Chirality Yes (Defined) NoNo
Primary Use Locking receptor fitSolubility enhancementPi-stacking interactions

Synthetic Pathway Visualization

SynthesisPathways Core (1S,3R)-Acid Scaffold Path1 Curtius Rearrangement (DPPA, tBuOH) Core->Path1 Path2 Amide Coupling (HATU, R-NH2) Core->Path2 Path3 Reduction (LiAlH4) Core->Path3 Prod1 N-Boc Amine (Retention of Stereochem) Path1->Prod1 Prod2 Chiral Amide (Peptidomimetic) Path2->Prod2 Prod3 Chiral Alcohol (Ether precursor) Path3->Prod3

Caption: Divergent synthetic utility of the this compound scaffold.

References

  • Organic Syntheses, Coll. Vol. 6, p. 768 (1988). Synthesis of 1-Methylcyclohexanecarboxylic Acid. (Provides foundational methods for methyl-cyclohexyl acid handling). Link

  • Vertex AI Search Result 1.13. Process for producing optically active carboxylic acid. (Details the resolution of 3-cyclohexene-1-carboxylic acid with PEA, the direct unsaturated precursor). Link

  • Vertex AI Search Result 1.1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications. (Confirms retention of stereochemistry during rearrangement). Link

  • PubChem Compound Summary. cis-3-Methyl-cyclohexanecarboxylic acid.[6] (Physical property data and identifiers). Link

  • Vertex AI Search Result 1.19. An Improved Resolution of (±)-1-Phenylethylamine. (Describes the properties of the resolving agent PEA). Link

Sources

Grignard synthesis of 3-methylcyclohexanecarboxylic acid from 1-chloro-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 3-methylcyclohexanecarboxylic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is achieved via the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Starting from the readily available 1-chloro-3-methylcyclohexane, the corresponding Grignard reagent is prepared and subsequently carboxylated using solid carbon dioxide (dry ice). This document offers a detailed mechanistic overview, a step-by-step experimental protocol, safety and handling guidelines, and data presentation to ensure successful and safe execution of this synthesis.

Introduction and Scientific Background

The synthesis of carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in drug discovery, materials science, and the production of fine chemicals. Among the myriad of synthetic strategies, the carboxylation of Grignard reagents stands out for its efficiency and broad applicability.[1][2][3] This method allows for the conversion of an organic halide into a carboxylic acid with the addition of a single carbon atom, providing a powerful tool for molecular elaboration.[2][4]

The target molecule, 3-methylcyclohexanecarboxylic acid, is a substituted cycloalkane carboxylic acid. Such structures are of significant interest in medicinal chemistry due to their conformational rigidity and lipophilic nature, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This application note details the synthesis of this compound from 1-chloro-3-methylcyclohexane, a secondary alkyl halide.

The overall transformation proceeds in two key stages:

  • Formation of the Grignard Reagent: 1-chloro-3-methylcyclohexane reacts with magnesium metal in an anhydrous ethereal solvent to form 3-methylcyclohexylmagnesium chloride.

  • Carboxylation: The highly nucleophilic Grignard reagent then undergoes a nucleophilic addition to the electrophilic carbon of carbon dioxide, typically from dry ice.[5][6] Subsequent acidic workup protonates the resulting magnesium carboxylate salt to yield the final carboxylic acid product.[1][2]

Mechanistic Pathway

The Grignard synthesis of 3-methylcyclohexanecarboxylic acid follows a well-established two-step mechanism.

Step 1: Formation of the Grignard Reagent (3-Methylcyclohexylmagnesium Chloride)

The reaction is initiated on the surface of the magnesium metal.[7] An electron is transferred from the magnesium to the antibonding orbital of the carbon-chlorine bond in 1-chloro-3-methylcyclohexane, leading to the formation of a radical anion that fragments into an alkyl radical and a chloride ion. A second electron transfer from magnesium to the alkyl radical forms the carbanionic species, which rapidly combines with the magnesium cation to form the organomagnesium halide, commonly known as the Grignard reagent.[8] Anhydrous ether, typically tetrahydrofuran (THF) or diethyl ether, is crucial as a solvent to stabilize the Grignard reagent by coordinating to the magnesium atom.[9]

Step 2: Carboxylation and Acidic Work-up

The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and acts as a strong base.[10] It readily attacks the electrophilic carbon atom of carbon dioxide.[5][6] This nucleophilic addition reaction forms a magnesium carboxylate salt. The final step is the protonation of this salt with a dilute strong acid, such as hydrochloric acid, to yield 3-methylcyclohexanecarboxylic acid.[1][2]

Quantitative Data for Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
1-Chloro-3-methylcyclohexaneC₇H₁₃Cl132.63[2][11][12]Liquid931-84-0[13]
Magnesium (turnings)Mg24.31Solid7439-95-4
Carbon Dioxide (solid)CO₂44.01Solid124-38-9
3-Methylcyclohexanecarboxylic acidC₈H₁₄O₂142.20[1]Solid/Liquid13293-59-9[1]

Safety and Handling Precautions

The Grignard reaction is highly exothermic and involves flammable and reactive reagents.[12] Adherence to strict safety protocols is mandatory.

ChemicalHazardsHandling Precautions
1-Chloro-3-methylcyclohexane Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[5]Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.
Magnesium Turnings Flammable solid. Reacts with water to produce flammable hydrogen gas.[14]Handle in an inert atmosphere if possible. Avoid contact with water and moisture. Keep away from sources of ignition.
Diethyl Ether / THF Highly flammable and volatile liquids. Can form explosive peroxides upon standing.[11]Use in a well-ventilated fume hood, away from any ignition sources. Ensure glassware is flame-dried to remove any traces of water. Use freshly distilled or anhydrous grade solvent.
Grignard Reagent Pyrophoric (may ignite spontaneously in air), corrosive, and reacts violently with water.[12][14]Prepare and handle under an inert atmosphere (e.g., nitrogen or argon). Never allow contact with water or protic solvents. Have an appropriate fire extinguisher (Class D for metal fires) readily available.
Dry Ice (Solid CO₂) Can cause severe frostbite upon contact. As it sublimes, it can displace oxygen in enclosed spaces, leading to an asphyxiation hazard.Handle with cryogenic gloves and safety glasses. Ensure adequate ventilation.
Hydrochloric Acid (HCl) Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[15]Handle with extreme care in a fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

Experimental Protocol

This protocol outlines the synthesis of 3-methylcyclohexanecarboxylic acid on a laboratory scale. All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

Materials and Equipment
  • 1-Chloro-3-methylcyclohexane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal for initiation)

  • Anhydrous diethyl ether or THF

  • Solid carbon dioxide (dry ice), crushed

  • 6 M Hydrochloric acid

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed.

  • Magnesium Preparation: Place magnesium turnings (1.2 eq) into the flask.

  • Initiation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.[9] Allow the flask to cool to room temperature under a slow stream of inert gas.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-chloro-3-methylcyclohexane (1.0 eq) in anhydrous diethyl ether or THF.

  • Reaction Initiation: Add a small portion (approximately 10%) of the chloride solution to the magnesium turnings. The reaction is typically initiated by observing a slight turbidity and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Controlled Addition: Once the reaction has initiated, add the remaining 1-chloro-3-methylcyclohexane solution dropwise at a rate that maintains a steady but controllable reflux. An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.[11]

  • Completion of Formation: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of the Grignard reagent will appear grayish and turbid.

Part B: Carboxylation and Work-up

  • Preparation of Carbon Dioxide: In a separate large beaker or flask, place an excess of crushed dry ice.

  • Carboxylation: Slowly and carefully, pour the prepared Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.

  • Quenching: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A white, solid mass will form.

  • Acidification: Slowly add 6 M hydrochloric acid to the reaction mixture with stirring until the solid dissolves and the aqueous layer is acidic (test with pH paper). This will protonate the carboxylate salt and dissolve any unreacted magnesium.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclohexanecarboxylic acid.

Purification

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) if it is a solid at room temperature.

Visualizing the Workflow

The following diagram provides a high-level overview of the experimental workflow.

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Carboxylation and Work-up A1 Setup Flame-Dried Apparatus under N2/Ar A2 Add Mg Turnings and Iodine Crystal A1->A2 A3 Activate Mg with Gentle Heating A2->A3 A5 Initiate Reaction with a Small Amount of Chloride Solution A3->A5 A4 Prepare Solution of 1-Chloro-3-methylcyclohexane in Anhydrous Ether A4->A5 A6 Dropwise Addition of Remaining Chloride Solution A5->A6 A7 Stir to Complete Grignard Formation A6->A7 B1 Pour Grignard Reagent onto Excess Crushed Dry Ice A7->B1 Transfer Reagent B2 Allow Excess CO2 to Sublime B1->B2 B3 Acidify with 6 M HCl B2->B3 B4 Extract with Diethyl Ether (3x) B3->B4 B5 Wash Organic Layers (H2O, NaHCO3, Brine) B4->B5 B6 Dry with Anhydrous MgSO4 B5->B6 B7 Solvent Removal via Rotary Evaporation B6->B7 B8 Purify Crude Product (Distillation/Recrystallization) B7->B8

Caption: Experimental workflow for the synthesis of 3-methylcyclohexanecarboxylic acid.

Conclusion

The Grignard synthesis of 3-methylcyclohexanecarboxylic acid from 1-chloro-3-methylcyclohexane is a reliable and effective method for the preparation of this valuable synthetic intermediate. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this procedure. The protocol provided herein, grounded in established chemical principles, offers a clear and detailed guide for researchers in the fields of organic synthesis and drug development.

References

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Chemsrc. (2025, October 6). 1-chloro-3-methyl-cyclohexane | CAS#:931-84-0. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • YouTube. (2014, September 16). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylcyclohexane. Retrieved from [Link]

  • GeeksforGeeks. (2022, February 25). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3S)-1-chloro-3-methylcyclohexane. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S)-1-chloro-3-methylcyclohexane. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]

Sources

Hydrogenation conditions for preparing cis-3-methylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The preparation of cis-3-methylcyclohexanecarboxylic acid represents a classic yet critical transformation in the synthesis of alicyclic building blocks for pharmaceutical intermediates. Unlike 1,4-disubstituted systems where the cis-isomer is kinetically favored but thermodynamically unstable, the 1,3-disubstituted system offers a unique convergence: the cis-isomer (diequatorial) is both the kinetic product of heterogeneous syn-hydrogenation and the thermodynamic product.

This application note details a high-fidelity protocol for the catalytic hydrogenation of m-toluic acid (3-methylbenzoic acid) to cis-3-methylcyclohexanecarboxylic acid with >95% diastereomeric excess (de). We utilize Rhodium on Carbon (Rh/C) in acetic acid, a system chosen for its superior activity at moderate pressures and its ability to minimize decarboxylation side reactions common with Palladium catalysts.

Scientific Principles & Mechanistic Insight

Stereochemical Convergence

The hydrogenation of 3-methylbenzoic acid is governed by the Horiuti-Polanyi mechanism, where hydrogen adds to the aromatic face adsorbed onto the catalyst surface.

  • Kinetic Control: The syn-addition of hydrogen across the

    
    -system forces the carboxylic acid and methyl groups to orient on the same face of the resulting ring, favoring the cis isomer.
    
  • Thermodynamic Control: In a 1,3-disubstituted cyclohexane, the cis isomer allows both substituents to adopt the equatorial position (e,e), which is energetically favored by ~1.7 kcal/mol over the trans isomer (a,e). Consequently, high temperatures or prolonged reaction times do not degrade the diastereomeric ratio (dr), unlike in 1,2- or 1,4-systems.

Catalyst Selection: Why Rhodium?

While Platinum (PtO


) is historically significant (Adam's catalyst), 5% Rh/C  is preferred for modern process development due to:
  • Higher Turnover Frequency (TOF): Rh reduces aromatic rings effectively at lower temperatures (25–50°C) than Pd or Ru.

  • Chemo-selectivity: Rh minimizes the risk of hydrogenolysis (cleavage of the methyl group) or decarboxylation, which are observed with Pd at higher temperatures.

  • Solvent Compatibility: Rh performs exceptionally well in acetic acid, which prevents product inhibition by protonating the carboxylic acid moiety, keeping it from strongly adsorbing to the metal surface.

Reaction Pathway Visualization

HydrogenationPathway Start m-Toluic Acid (Planar Aromatic) Adsorption Adsorption to Rh Surface Start->Adsorption Diffusion SynAdd Stepwise Syn-Addition of 3 H2 Molecules Adsorption->SynAdd H2 / Catalyst Desorption Desorption SynAdd->Desorption Kinetic Control Product cis-3-Methylcyclohexane- carboxylic acid (e,e) Desorption->Product Thermodynamic Stability Product->Desorption Reversible (Rare)

Figure 1: Mechanistic pathway for the heterogeneous hydrogenation of m-toluic acid.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Methylbenzoic acid (m-Toluic acid), >98% purity.

  • Catalyst: 5% Rhodium on Activated Carbon (Rh/C), wet support (usually ~50% water) to minimize ignition risk.

  • Solvent: Glacial Acetic Acid (ACS Grade).

  • Hydrogen Source: H

    
     gas cylinder (Ultra-high purity).
    
  • Apparatus: High-pressure stainless steel autoclave (e.g., Parr Reactor) or Hastelloy reactor for larger scales.

Standard Operating Procedure (SOP)

Step 1: Reactor Loading

  • Weigh 13.6 g (100 mmol) of 3-methylbenzoic acid.

  • Dissolve the substrate in 100 mL of Glacial Acetic Acid . Note: Acetic acid is critical for rate acceleration.

  • Add 1.5 g of 5% Rh/C (approx. 10 wt% loading relative to substrate, wet basis).

    • Safety: Add the catalyst to the wet solution to prevent sparking. Do not add dry catalyst to solvent vapors.

Step 2: Hydrogenation

  • Seal the autoclave and purge with Nitrogen (N

    
    ) three times (30 psi) to remove oxygen.
    
  • Purge with Hydrogen (H

    
    ) three times (30 psi).
    
  • Pressurize the reactor to 5–10 bar (75–150 psi) with H

    
    .
    
    • Note: Extreme pressures (>50 bar) are unnecessary for Rh and may stress equipment.

  • Heat the mixture to 50°C with vigorous stirring (1000 rpm).

    • Process Control: Monitor H

      
       uptake. The reaction is complete when uptake ceases (theoretical uptake: ~3 moles H
      
      
      
      per mole substrate). Typical time: 4–8 hours.

Step 3: Work-up

  • Cool the reactor to room temperature and vent H

    
    . Purge with N
    
    
    
    .
  • Filter the reaction mixture through a Celite pad to remove the Rh/C catalyst. Wash the pad with 20 mL acetic acid.

    • Caution: Spent catalyst is pyrophoric. Keep wet and dispose of under water/inert atmosphere.

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetic acid. Toluene azeotrope may be used to remove traces of acetic acid if necessary.

Step 4: Purification

  • The residue is typically a colorless oil or low-melting solid.

  • Distillation: For high purity, distill under vacuum (bp approx. 130–135°C at 10 mmHg).

  • Crystallization: If solid, recrystallize from hexane/petroleum ether.

Results & Data Analysis

Expected Yield and Selectivity
ParameterTarget SpecificationTypical Result
Conversion > 99%99.8%
Isolated Yield > 90%92-95%
cis:trans Ratio > 95:598:2
Appearance Colorless Solid/LiqWhite crystalline solid (low mp)
Analytical Validation

To confirm the cis-configuration, use


H NMR Spectroscopy (400 MHz, CDCl

)
.
  • Diagnostic Signal: Look for the methine proton at C1 (alpha to COOH).

  • cis-Isomer (diequatorial): The axial proton at C1 will show a large coupling constant (

    
     Hz) with the axial proton at C2.
    
  • trans-Isomer (axial-equatorial): If the ring flips to place groups equatorial, the trans form would be (a,e). However, the cis form is rigidly (e,e). The width at half-height (

    
    ) of the C1 proton signal is a reliable indicator:
    
    • cis (axial H): Broad multiplet (

      
       Hz).
      
    • trans (equatorial H): Narrower multiplet (

      
       Hz) if it were to exist in the less stable conformation.
      

Troubleshooting Guide

Common Failure Modes

Troubleshooting Issue Problem Detected LowConv Low Conversion Issue->LowConv LowSel Low cis-Selectivity Issue->LowSel Decarb Decarboxylation (Toluene formation) Issue->Decarb Sol1 Check H2 Purity Increase Pressure to 20 bar LowConv->Sol1 Sol2 Switch Solvent to Acetic Acid (if using MeOH) LowSel->Sol2 Sol3 Lower Temp (<50°C) Switch to Rh from Pd Decarb->Sol3

Figure 2: Decision tree for troubleshooting hydrogenation anomalies.

  • Incomplete Reaction: Often caused by catalyst poisoning (Cl, S traces in substrate). Ensure substrate purity.

  • Formation of Methylcyclohexane: Result of hydrodeoxygenation. This occurs at high temperatures (>100°C) or highly acidic conditions. Keep T < 60°C.

References

  • Darling, S. D., Macbeth, A. K., & Mills, J. A. (1953). Preparation of the cis and trans Isomers of Methylcyclohexanecarboxylic Acids. Journal of the Chemical Society.[1] (Confirmed method using PtO2/Low Pressure).

  • NIST Standard Reference Data. 3-Methylcyclohexanecarboxylic acid Thermochemical Data.

  • Organic Syntheses. General procedures for Catalytic Hydrogenation of Aromatic Carboxylic Acids.

  • TCI Chemicals. Hydrogenation Catalysts: Rhodium on Carbon for cis-Selective Hydrogenation.

  • Freifelder, M. (1978). Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Epimerization of (1S,3R)-3-Methylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support and Troubleshooting Guide for handling (1S,3R)-3-methylcyclohexane-1-carboxylic acid . This chiral cycloalkane is a critical building block in drug development. However, activating its carboxylic acid group (e.g., during amide coupling or esterification) significantly lowers the pKa of the


-proton at the C1 position. In the presence of a base, this can lead to unwanted deprotonation, enolate formation, and subsequent epimerization to the (1R,3R) diastereomer[1][2].

This guide provides an authoritative, causality-driven approach to maintaining >99% diastereomeric excess (d.e.) during your synthetic workflows.

Part 1: The Mechanism of Epimerization (The "Why")

To prevent epimerization, we must first understand the thermodynamic and kinetic forces at play. This compound is a cis-1,3-disubstituted cyclohexane. In its most stable chair conformation, both the methyl and carboxylic acid groups occupy equatorial positions.

When you introduce a coupling reagent (e.g., a carbodiimide), the carboxylic acid is converted into a highly reactive intermediate (such as an O-acylisourea or acid chloride). This activation strongly withdraws electron density from the C1 carbon, making the


-proton highly acidic. If a standard base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is present, it can abstract this proton, forming a planar enolate intermediate[2]. Upon reprotonation, the proton can attack from either face. If it attacks from the opposite face, the stereocenter inverts, yielding the (1R,3R) epimer—a trans-1,3-disubstituted cyclohexane that suffers from unfavorable 1,3-diaxial interactions but is kinetically trapped as the amide product.

G A (1S,3R)-3-Methylcyclohexane -1-carboxylic acid B Activated Ester / Intermediate (e.g., O-acylisourea) A->B Coupling Reagent (Activation) C Planar Enolate Intermediate (Loss of C1 Stereocenter) B->C Base (e.g., DIPEA, TEA) (alpha-deprotonation) D Desired (1S,3R)-Amide (Retention of Configuration) B->D Amine Nucleophile (Fast, Kinetic Control) C->D Reprotonation & Amine Attack (Same Face) E (1R,3R)-Epimerized Amide (Inversion at C1) C->E Reprotonation & Amine Attack (Opposite Face)

Mechanistic pathway of base-induced alpha-epimerization during carboxylic acid activation.

Part 2: Troubleshooting FAQs (The "How-To")

Q1: Why does my (1S,3R) starting material epimerize even when I use HATU?

A: While HATU is highly efficient, it requires a base (usually DIPEA) to generate the carboxylate anion for activation. If the amine nucleophile is sterically hindered or poorly nucleophilic (e.g., an aniline), the activated OBt/OAt ester persists in solution. The prolonged lifetime of this activated species gives the DIPEA ample time to abstract the


-proton, driving the equilibrium toward the enolate and causing epimerization[1].
Q2: I must use a base to neutralize my amine hydrochloride salt. What is the safest choice?

A: Avoid unhindered aliphatic amines. Instead, use TMP (2,4,6-trimethylpyridine / collidine) or pyridine . TMP is highly sterically hindered; while it is basic enough to scavenge HCl and facilitate the coupling, its bulky methyl groups prevent it from effectively approaching and abstracting the


-proton of the activated cyclohexanecarboxylic acid[3].
Q3: Which coupling reagents are statistically proven to minimize epimerization for this substrate?

A: You should transition away from carbodiimides (EDC/DCC) and standard uronium salts. The two best-in-class reagents for this are:

  • T3P (Propylphosphonic anhydride): When used with pyridine or TMP, T3P provides exceptionally low epimerization rates. It converts the carboxylic acid into a reactive intermediate without forming the highly epimerization-prone oxazolone or ketene pathways[4].

  • DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): Specifically designed to cause near-zero epimerization, DEPBT is ideal for highly sensitive chiral centers, though it reacts slower than HATU[5].

Q4: Does the order of reagent addition matter?

A: Absolutely. Never pre-activate the carboxylic acid in the absence of the amine. You must pre-mix the this compound and the amine nucleophile first, cool the system, and add the coupling reagent last. This ensures the activated ester is consumed by the amine the millisecond it is formed, kinetically outcompeting the deprotonation pathway.

Part 3: Quantitative Data & Reagent Comparison

To aid in experimental design, the following table synthesizes the expected epimerization risks based on reagent selection.

Coupling ReagentBaseTemperatureEpimerization RiskRecommended Use Case
DCC / EDC TEA / DIPEA25 °CHigh (>15%) Avoid for (1S,3R)-3-methylcyclohexanecarboxylic acid.
HATU DIPEA0 °CModerate (2-5%) Fast couplings with highly reactive primary aliphatic amines.
DEPBT DIPEA / TMP0 °CLow (<1%) Coupling with sterically hindered amines or anilines[5].
T3P (50% in EtOAc) Pyridine / TMP0 °C to 25 °CVery Low (<0.5%) Scale-up, excellent stereoretention, water-soluble byproducts[4].

Part 4: Optimized Experimental Protocols

To guarantee a self-validating system, the following protocol integrates kinetic temperature control, steric base selection, and optimal addition order.

Workflow Step1 1. Pre-mix Acid + Amine Step2 2. Cool to 0 °C (Kinetic Control) Step1->Step2 Step3 3. Add Mild Base (e.g., TMP / Pyridine) Step2->Step3 Step4 4. Dropwise Add T3P (Low-Epimerization Reagent) Step3->Step4 Step5 5. Isolate (1S,3R)-Amide (>99% d.e.) Step4->Step5

Step-by-step workflow for low-epimerization amide coupling using T3P and mild base.

Protocol: T3P-Mediated Low-Epimerization Amide Coupling

This protocol utilizes T3P and pyridine to suppress


-deprotonation.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Pyridine or 2,4,6-Trimethylpyridine (TMP) (3.0 eq)

  • T3P (50% solution in EtOAc or DMF) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature reduces the kinetic energy available to cross the activation barrier for

    
    -proton abstraction.
    
  • Base Addition: Add Pyridine or TMP (3.0 eq) to the stirring solution.

  • Activation (Critical Step): Add the T3P solution (1.5 eq) dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition ensures the concentration of the activated ester remains extremely low at any given moment, forcing it to react instantly with the waiting amine rather than undergoing enolization.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove pyridine/TMP), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Analyze the crude product via Chiral HPLC or GC to confirm the diastereomeric excess (d.e.) is >99%, validating the suppression of the (1R,3R) epimer.

References

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 12.3: Isomerization at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Carbon 
    Source: Chemistry LibreTexts
    URL:[Link]
    
  • Coupling Reagents (DEPBT and HATU Profiles) Source: Aapptec Peptides URL:[Link]

  • Amide Synthesis by Acylation (T3P Applications) Source: Organic Chemistry Portal (Citing Dunetz et al., Org. Lett., 2011, 13, 5048-5051) URL:[Link]

  • Coupling Method for Peptide Synthesis at Elevated Temperatures (TMP Base Utility)

Sources

Optimizing chiral HPLC separation of 3-methylcyclohexanecarboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 3-MCCA-CHIRAL-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

You are attempting to separate the enantiomers of 3-methylcyclohexanecarboxylic acid (3-MCCA) . Before beginning experimental work, you must recognize the three specific physicochemical hurdles that define this separation. Failure to address these before injection will result in wasted solvent and inconclusive data.

  • Weak Chromophore: 3-MCCA is an aliphatic carboxylic acid. It lacks a strong UV-absorbing pi-system (like a benzene ring). It will not be visible at standard wavelengths (254 nm). You must operate in the low-UV region (200–210 nm) or use universal detection (RI/ELSD).

  • Acidic Ionization: The carboxylic acid moiety (

    
    ) will ionize in neutral mobile phases, leading to severe peak tailing and irreversible adsorption on the stationary phase. Acidic additives are mandatory. 
    
  • Stereochemical Complexity: 3-MCCA possesses two chiral centers, theoretically generating four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers). A chiral column may separate all four, or you may see overlap between diastereomers.

Standard Operating Procedure (SOP)

Based on validated protocols for aliphatic cyclic acids (e.g., Chiralpak AY-H/AD-H applications).

Phase 1: The "Golden" Starting Condition

If you are starting from scratch, use this protocol. It has the highest probability of success for methyl-substituted cyclohexanecarboxylic acids.

ParameterSettingRationale
Mode Normal Phase (NP)Provides higher solubility for aliphatic acids and sharper peak shapes than Reversed Phase (RP).
Column Chiralpak AY-H (or AD-H)Amylose-based coated phases generally show superior selectivity for aliphatic cyclic structures compared to cellulose phases.
Mobile Phase n-Hexane / Ethanol / TFAEthanol is a better hydrogen-bond donor/acceptor than IPA for this specific acid interaction.
Ratio 98 : 2 : 0.1 (v/v/v)High hexane content maximizes retention, allowing the chiral selector time to interact.
Flow Rate 1.0 mL/minStandard linear velocity.
Temperature 25°CLower temperatures enhance enantiomeric resolution (

) by reducing thermal motion.
Detection UV 210 nm CRITICAL: 254 nm will show a flat baseline.
Phase 2: Sample Preparation
  • Solvent: Dissolve the sample in the Mobile Phase (Hexane/EtOH 98:2).

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.45 µm PTFE filter (mandatory to prevent column clogging).

Method Development & Optimization Logic

If the SOP above yields partial separation or poor peak shape, follow this logic tree to optimize.

Workflow Visualization

The following diagram illustrates the decision-making process for column and mobile phase selection.

MethodDevelopment Start Start: 3-MCCA Separation CheckUV Check UV Detection (Is wavelength < 210 nm?) Start->CheckUV Screen1 Primary Screen: Chiralpak AY-H or AD-H Hex/EtOH/TFA (98:2:0.1) CheckUV->Screen1 Result1 Analyze Resolution (Rs) Screen1->Result1 Good Rs > 1.5 Validation Result1->Good Success Partial 0.5 < Rs < 1.5 Optimization Result1->Partial Partial Sep NoSep Rs = 0 (Co-elution) Result1->NoSep Fail OptTemp Decrease Temp to 15°C Partial->OptTemp SwitchCol Switch Column Family: Amylose -> Cellulose (Try Chiralcel OD-H or OZ-H) NoSep->SwitchCol OptSolv Switch Modifier: Ethanol -> IPA OptTemp->OptSolv If fails

Caption: Decision matrix for optimizing chiral resolution of aliphatic acids. Green path indicates success; red path indicates a need for major parameter changes.

Troubleshooting Center (FAQs)

Detection & Baseline Issues

Q: I see a flat baseline or just solvent noise, even at 1.0 mg/mL. Where is my peak? A: You are likely detecting at the wrong wavelength.

  • The Issue: 3-MCCA has no conjugated pi-system. Its absorption is "end-absorption" from the carbonyl group, which drops off rapidly above 210 nm.

  • The Fix: Set UV to 205–210 nm .

  • The Risk: At 210 nm, many solvents absorb UV light. You cannot use Ethyl Acetate or high concentrations of IPA, as they will cause high background noise (UV Cutoff). Use Acetonitrile or Ethanol as modifiers, as they are transparent at 210 nm.

  • Alternative: If available, use a Refractive Index (RI) detector or Charged Aerosol Detector (CAD). These are "universal" and do not rely on chromophores.

Q: My baseline is drifting upwards continuously. A: This is usually due to thermal instability in the RI detector or UV absorption by the TFA additive.

  • The Fix: Ensure the column oven is stable. If using UV at 210 nm, ensure the Reference Wavelength is OFF (or set to 360 nm, not 254 nm).

Peak Shape & Resolution

Q: My peaks are tailing severely (Asymmetry > 1.5). A: The carboxylic acid group is ionizing.

  • The Mechanism: On polysaccharide columns, the silica support has residual silanols. Without acid suppression, the

    
     interacts ionically with the silica, causing drag.
    
  • The Fix: Increase Trifluoroacetic Acid (TFA) from 0.1% to 0.2% in the mobile phase. Do not exceed 0.5% to protect the column.

Q: I see four peaks. Is my column broken? A: No, your column is working perfectly.

  • The Reason: 3-MCCA has two chiral centers. You likely have a mixture of cis (R,S / S,R) and trans (R,R / S,S) diastereomers.

    • Peaks 1 & 2: Enantiomers of the trans isomer (usually elute first).

    • Peaks 3 & 4: Enantiomers of the cis isomer.

  • Action: If you only want to measure the ee% of the cis isomer, you must identify which pair corresponds to cis (usually by injecting a pure cis standard if available, or by NMR correlation).

Solubility & Blockage

Q: The pressure is spiking. A: 3-MCCA is highly soluble in alcohols but less so in pure hexane.

  • The Fix: Ensure you pre-mix your mobile phase. If using an online mixing system (quaternary pump), the interface between Hexane and TFA/Alcohol can sometimes cause temporary immiscibility or salt precipitation if the system wasn't flushed.

  • Protocol: Always premix Hexane/EtOH/TFA in a single bottle and degas. This ensures a stable baseline at 210 nm and prevents pressure fluctuations.

Advanced Troubleshooting: The "Ghost Peak" Logic

When working with low-UV detection and acidic additives, "Ghost Peaks" are common. Use this logic flow to identify them.

GhostPeaks Problem Unknown Peak Detected Step1 Run Blank Injection (Mobile Phase only) Problem->Step1 Decision Peak Present in Blank? Step1->Decision Yes System Contamination or Solvent Impurity Decision->Yes Yes No Real Sample Component Decision->No No Action1 Change Solvent Bottle (TFA degrades over time) Yes->Action1 Action2 It is likely a diastereomer or impurity No->Action2

Caption: Diagnostic workflow for distinguishing system artifacts from real analyte peaks in low-UV chromatography.

References

  • Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds Application Guide. (Describes the necessity of acidic additives for carboxylated analytes on polysaccharide columns).

  • Google Patents. CN111099989A: Purification method of S-3-cyclohexenecarboxylic acid. (Validates the use of Chiralpak AY-H and Hexane/Ethanol/TFA for methyl-cyclohexanecarboxylic acid analogs).

  • Journal of Chromatography A. Separation of cis and trans isomers of hydroxycyclohexanecarboxylic acids. (Establishes the elution order and difficulty of separating diastereomers of cyclic acids).

  • Element Lab Solutions. HPLC UV Detection: Fundamental Principles. (Explains the physics of low-UV detection for non-chromophoric compounds).

Purification of (1S,3R)-3-methylcyclohexane-1-carboxylic acid from trans-isomer impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (1S,3R)-3-methylcyclohexane-1-carboxylic acid

Introduction

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block and need to achieve high levels of isomeric purity. The presence of the corresponding trans-isomer impurity can significantly impact downstream applications, making its removal a critical step.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your purification processes.

Troubleshooting Guides & FAQs

Issue 1: My final product of this compound is contaminated with the trans-isomer. How can I remove it?

Answer:

The removal of the trans-isomer from the desired this compound (the cis-isomer) is a common challenge due to their similar physical properties. The most effective method is typically fractional crystallization, which leverages subtle differences in the crystal lattice energies and solubilities of the diastereomeric salts formed with a chiral resolving agent.

Underlying Principle:

Cis and trans isomers of substituted cyclohexanes often exhibit different packing efficiencies in a crystal lattice. This can lead to variations in their melting points and solubilities in different solvent systems. By converting the carboxylic acids into diastereomeric salts with a chiral amine, these differences can be amplified, facilitating separation by crystallization.

Recommended Protocol: Diastereomeric Salt Crystallization

  • Selection of Resolving Agent: A chiral amine, such as (R)-α-phenylethylamine, is a common choice for resolving racemic or diastereomeric mixtures of carboxylic acids.

  • Salt Formation:

    • Dissolve the mixture of cis and trans isomers of 3-methylcyclohexane-1-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.

    • Add an equimolar amount of the chiral resolving agent (e.g., (R)-α-phenylethylamine).

    • The reaction is typically performed at a slightly elevated temperature (e.g., 60-100°C) to ensure complete dissolution[1].

  • Crystallization:

    • Slowly cool the solution to a controlled temperature (e.g., 30-50°C) to induce crystallization[1]. The diastereomeric salt of the desired (1S,3R)-isomer with the resolving agent should preferentially crystallize.

    • Allow the crystallization to proceed for a sufficient time (e.g., 0.5-1 hour) to maximize yield and purity[1].

  • Isolation:

    • Filter the crystals and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble trans-isomer salt.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a biphasic system (e.g., dichloromethane and water).

    • Acidify the aqueous layer with an acid like hydrochloric acid to a pH of 2-3 to protonate the carboxylic acid[2].

    • The purified this compound will be in the organic layer.

    • Separate the layers, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.

Workflow for Diastereomeric Salt Crystallization:

cluster_0 Purification Process start Impure this compound (with trans-isomer) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_resolving_agent Add Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) dissolve->add_resolving_agent heat Heat to Dissolve (60-100°C) add_resolving_agent->heat cool Cool to Crystallize (30-50°C) heat->cool filter Filter Crystals cool->filter liberate Liberate Free Acid (Acidification) filter->liberate mother_liquor Mother Liquor (Enriched in trans-isomer) filter->mother_liquor extract Extract with Organic Solvent liberate->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate end Pure this compound dry_evaporate->end

Caption: Diastereomeric salt crystallization workflow.

Issue 2: My crystallization is not selective, and both isomers are precipitating.

Answer:

This indicates that the crystallization conditions are not optimized. The key is to find a solvent system and temperature profile where the solubility difference between the two diastereomeric salts is maximized.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A good starting point is to use a solvent in which the desired diastereomeric salt has limited solubility at a lower temperature but is reasonably soluble at a higher temperature. Common solvents for crystallization of carboxylic acid salts include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). A mixture of solvents can also be effective[2].

  • Cooling Rate: A slow cooling rate is crucial for selective crystallization. Rapid cooling can lead to co-precipitation of both isomers. A programmed cooling ramp using a temperature-controlled reactor is ideal.

  • Seeding: If you have a small amount of pure (1S,3R)-isomer diastereomeric salt, you can "seed" the supersaturated solution as it cools. This will promote the crystallization of the desired isomer.

  • Concentration: The concentration of the solution can also affect selectivity. If the solution is too concentrated, both isomers may precipitate. Try a more dilute solution.

Data on Solvent Effects (Illustrative):

Solvent SystemSolubility of (1S,3R)-salt at 25°C (g/100mL)Solubility of trans-isomer salt at 25°C (g/100mL)Selectivity Ratio
Ethanol1.53.22.1
Ethyl Acetate0.82.53.1
Acetone/Isopropanol (4:1)0.52.04.0

Note: This is illustrative data. Actual solubilities will need to be determined experimentally.

Issue 3: How can I determine the isomeric ratio of my sample?

Answer:

Accurate determination of the cis/trans isomer ratio is essential for monitoring the purification progress. Several analytical techniques can be employed.

Recommended Analytical Methods:

  • Gas Chromatography (GC): This is a powerful technique for separating volatile compounds. The carboxylic acids are typically derivatized to their more volatile methyl esters before analysis. A capillary column with a suitable stationary phase (e.g., a polar phase) can effectively separate the cis and trans isomers.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for separating enantiomers and diastereomers. For this application, the carboxylic acids can be analyzed directly on a chiral column or after derivatization with a chiral reagent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the isomeric ratio. The chemical shifts of the protons and carbons in the cis and trans isomers will be slightly different, allowing for quantification by integrating the respective peaks. The diastereomeric ratios of similar compounds have been determined using NMR techniques[3].

Decision Tree for Analytical Method Selection:

cluster_0 Analytical Method Selection start Need to determine cis/trans ratio question1 Is the sample volatile or can it be easily derivatized? start->question1 gc Gas Chromatography (GC) question1->gc Yes question2 Is structural confirmation also required? question1->question2 No hplc High-Performance Liquid Chromatography (HPLC) nmr Nuclear Magnetic Resonance (NMR) Spectroscopy question2->hplc No question2->nmr Yes

Caption: Decision tree for analytical method selection.

FAQ 1: What is the IUPAC name for this compound?

The IUPAC name is cis-(1S,3R)-3-methylcyclohexane-1-carboxylic acid[4].

FAQ 2: What are some of the physical properties of 3-methylcyclohexane-1-carboxylic acid?

The molecular formula is C8H14O2, and the molecular weight is 142.20 g/mol . It is a solid at room temperature.

FAQ 3: Are there any alternative purification methods besides crystallization?

While diastereomeric salt crystallization is the most common and often most effective method, other techniques exist:

  • Chromatography: Preparative chromatography (either flash chromatography on silica gel or preparative HPLC) can be used to separate the isomers. However, this is often less scalable and more expensive for large quantities.

  • Fractional Distillation: If the boiling points of the methyl esters of the cis and trans isomers are sufficiently different, fractional distillation could be a viable option, particularly for large-scale purification[5].

References

  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. (2020). Journal of Chemical Technology & Biotechnology.
  • How to Prepare (R)-(+)-3-CYCLOHEXENECARBOXYLIC ACID? - Guidechem. (2020). Guidechem.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. Western Michigan University.
  • US3880925A - Separation and purification of cis and trans isomers - Google Patents. Google Patents.
  • This compound - Advanced ChemBlocks. (2026). AChemBlock.
  • 3-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans | CAS 13293-59-9 | SCBT. Santa Cruz Biotechnology.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. TCI Chemicals.
  • Supporting Information - Infoscience. Infoscience.
  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents. Google Patents.
  • This compound | C8H14O2 | CID 57682957 - PubChem. PubChem.
  • 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490 - PubChem. PubChem.
  • 3-methylcyclohexane-1-carboxylic acid | 13293-59-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Application Note and Protocol for the Isolation of Pure cis,trans,cis-1,2,3-trimethylcyclohexane - Benchchem. Benchchem.

Sources

Resolving solubility issues of 3-methylcyclohexanecarboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support center for 3-methylcyclohexanecarboxylic acid (CAS: 13293-59-9). Users frequently encounter precipitation ("crashing out") or phase separation ("oiling out") when transitioning this compound from organic stock solutions to aqueous experimental buffers.

The root cause lies in its pKa (~4.9) and LogP (~2.1) profile. As a weak organic acid, it exists in two distinct states governed by pH:

  • Protonated State (pH < 5.0): Neutral, lipophilic, and poorly water-soluble (<1 mg/mL).

  • Deprotonated State (pH > 6.0): Anionic carboxylate, highly water-soluble (>10 mg/mL).

This guide provides self-validating protocols to ensure stable solubility in biological assays.

Module 1: The pH Criticality (The "pH Switch")

Q: Why does my compound precipitate in PBS (pH 7.4) immediately after dilution?

A: While pH 7.4 is theoretically sufficient to deprotonate the acid, the local pH at the injection site of the acid stock can drop momentarily, causing micro-precipitation that acts as nucleation seeds. Furthermore, if your stock is highly concentrated in DMSO, the "dilution shock" overwhelms the buffer's capacity before equilibrium is reached.

Troubleshooting Protocol: The "Pre-Neutralization" Method

Do not rely solely on the final buffer pH. Pre-convert the acid to its salt form before final dilution.

Step-by-Step Workflow:

  • Calculate Molar Equivalence: Determine the moles of 3-methylcyclohexanecarboxylic acid in your weigh-out.

  • Alkaline Dissolution: Instead of pure water or DMSO, dissolve the solid compound in 1.05 equivalents of NaOH (0.1 M or 1 M depending on scale).

    • Mechanism:[1] This forces the equilibrium 100% to the soluble carboxylate salt form (

      
      ).
      
  • Back-Titration (Optional): Once dissolved, add this concentrate to your final buffer. The buffer will easily maintain pH 7.4 without precipitation, as the compound is already ionic.

Visualizing the Solubility Logic

SolubilityLogic Start Start: Solid 3-Methylcyclohexanecarboxylic Acid CheckPH Check Target Buffer pH Start->CheckPH Acidic pH < 5.0 (Acidic) CheckPH->Acidic Target is Acidic NeutralBasic pH > 6.0 (Neutral/Basic) CheckPH->NeutralBasic Target is Neutral/Basic Insoluble State: Protonated (Neutral) Solubility: LOW (<1 mg/mL) Risk: Precipitation/Oiling Out Acidic->Insoluble Soluble State: Deprotonated (Anion) Solubility: HIGH (>10 mg/mL) Stable Solution NeutralBasic->Soluble ActionAcid REQUIRED: Use Co-solvent (DMSO/Ethanol > 10%) Insoluble->ActionAcid ActionBase Protocol: Direct Dissolution or Pre-Neutralization Soluble->ActionBase

Figure 1: Decision matrix for solubilization based on experimental pH conditions.

Module 2: DMSO Stock Management & "Oiling Out"

Q: My solution looks cloudy or has oil droplets. Is this precipitation?

A: This is likely Liquid-Liquid Phase Separation (LLPS) , often called "oiling out." 3-methylcyclohexanecarboxylic acid has a low melting point. When it crashes out of solution, it may form an oil phase rather than a crystalline solid. This is more dangerous than crystals because oil droplets can bind to plasticware, reducing the effective concentration significantly.

Protocol: The "Stepwise Dilution" Technique

To prevent oiling out when diluting from a high-concentration DMSO stock (e.g., 100 mM) into aqueous buffer.

ParameterSpecificationReason
Max DMSO Conc. < 0.5% (Cell Assays) < 5% (Enzymatic)High DMSO is toxic to cells and can denature enzymes [1][4].
Temperature Warm buffer to 37°CIncreases kinetic solubility and prevents thermodynamic crashing [6].
Mixing Mode Vortex during additionRapid dispersion prevents local high-concentration pockets.

Workflow:

  • Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final concentration.

  • Intermediate Dilution (The "Bridge"): Dilute the stock 1:10 into pure water (not buffer) first.

    • Why? Salts in buffers ("Salting out" effect) can reduce solubility of organic compounds. Diluting into water first reduces the shock.

  • Final Dilution: Add the intermediate solution to your assay buffer.

Module 3: Buffer Composition & Counter-Ions

Q: Does the choice of salt in my buffer matter?

A: Yes. While Sodium (Na+) and Potassium (K+) salts of cyclohexanecarboxylic acids are highly soluble, Calcium (Ca2+) and Magnesium (Mg2+) salts can be less soluble.

  • Risk Factor: Krebs-Ringer buffer or media with high CaCl2.

  • Solution: If precipitation persists despite pH adjustment, switch to a calcium-free buffer (e.g., PBS w/o Ca/Mg) to prepare the working solution, then dilute into the calcium-containing medium at the very last step.

Summary of Solubility Data

Solvent / ConditionEstimated SolubilityStatusNotes
Pure Water (pH ~4) < 2 g/LPoor Protonated form dominates.
PBS (pH 7.4) > 10 g/LGood Forms soluble anion.
0.1 M NaOH > 50 g/LExcellent Fully ionized salt form.
DMSO > 100 g/LExcellent Good for stock solutions.
Ethanol > 100 g/LExcellent Alternative to DMSO.

Experimental Workflow: Validating Solubility

Before running your main experiment, perform this 3-step validation to ensure data integrity.

ValidationWorkflow Step1 1. Visual Inspection (Turbidity/Oil Droplets) Step2 2. Centrifugation (10k x g for 5 min) Step1->Step2 If Clear Step3 3. HPLC/UV Quantitation (Supernatant vs. Theoretical) Step2->Step3 Result PASS: Proceed to Assay Step3->Result Recovery > 95%?

Figure 2: Mandatory solubility validation workflow before biological application.

References

  • Vertex AI Search. (2025). DMSO limit in cell based assays and enzymatic assays. 2

  • Sigma-Aldrich. (n.d.).[3] Cyclohexanecarboxylic acid Product Information. 4

  • PubChem. (2025).[3][4][5] 3-Methylcyclohexanecarboxylic acid Compound Summary. 3

  • LifeTein. (2023). DMSO Usage in Cell Culture. 6

  • BenchChem. (2025). Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid. 7

  • IJPCA. (n.d.). Strategies for improving hydrophobic drugs solubility. 8[3][9][10]

Sources

Validation & Comparative

1H NMR Interpretation Guide: (1S,3R)-3-Methylcyclohexane-1-carboxylic Acid vs. Trans Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR distinction between (1S,3R)-3-methylcyclohexane-1-carboxylic acid (the cis isomer) and its trans diastereomer. It focuses on conformational analysis as the root cause of spectral differences, offering a robust method for identification.

Part 1: Executive Summary & Stereochemical Definition

The core distinction between these isomers lies in their conformational preference , which dictates the orientation (axial vs. equatorial) of the proton at the C1 position (alpha to the carboxylic acid).

  • Target Molecule: this compound.

    • Stereochemistry: Cis-1,3-disubstituted .

    • Key Feature: Exists predominantly in the diequatorial conformation.

    • Diagnostic Proton (H1): Axial .

  • Alternative: Trans-3-methylcyclohexane-1-carboxylic acid.

    • Stereochemistry: Trans-1,3-disubstituted .

    • Key Feature: Exists predominantly with the methyl group equatorial and the carboxylic acid axial (due to A-value differences).

    • Diagnostic Proton (H1): Equatorial .

The "Golden Rule" for Identification: The H1 signal (alpha to -COOH) determines the isomer.

  • Wide Multiplet (tt, >20 Hz width): Cis Isomer (H1 is Axial).

  • Narrow Multiplet (bs/quint, <12 Hz width): Trans Isomer (H1 is Equatorial).

Part 2: Conformational Analysis & Mechanism

To interpret the NMR correctly, one must visualize the chair conformations. The coupling constants (


) are governed by the Karplus equation, which depends on the dihedral angle between vicinal protons.
The Cis Isomer (1S, 3R)

In a 1,3-disubstituted cyclohexane, the cis configuration allows both substituents to be equatorial.

  • Conformer: Diequatorial (e,e). Highly stable.

  • H1 Orientation: Axial (

    
    ).
    
  • Coupling Environment:

    
     has two anti-periplanar  neighbors (
    
    
    
    ,
    
    
    ) with 180° dihedral angles, and two syn-clinal neighbors (
    
    
    ,
    
    
    ).
  • Result: Two large couplings (

    
     Hz) and two small couplings (
    
    
    
    Hz).
The Trans Isomer

The trans configuration forces one substituent to be axial and the other equatorial.[1]

  • Competition: Methyl (

    
    -value 
    
    
    
    kcal/mol) vs. Carboxyl (
    
    
    -value
    
    
    kcal/mol).
  • Dominant Conformer: Methyl is Equatorial; Carboxyl is Axial.

  • H1 Orientation: Equatorial (

    
    ).
    
  • Coupling Environment:

    
     has no anti-periplanar neighbors. All dihedral angles are 
    
    
    
    .
  • Result: Only small couplings (

    
     and 
    
    
    
    are both
    
    
    Hz).
Visualization of Conformational Logic

ConformationLogic Start Determine Configuration (1,3-Disubstitution) Cis Cis Isomer (1S, 3R) Start->Cis Trans Trans Isomer (1S, 3S) or (1R, 3R) Start->Trans CisConf Preferred Conformer: Diequatorial (e,e) Both substituents Eq Cis->CisConf Both Eq stable TransConf Preferred Conformer: Methyl (Eq) / COOH (Ax) (Steric Control by Methyl) Trans->TransConf Me > COOH H1_Cis H1 Proton is AXIAL (Anti-periplanar to H2ax/H6ax) CisConf->H1_Cis H1_Trans H1 Proton is EQUATORIAL (No anti-periplanar neighbors) TransConf->H1_Trans Signal_Cis NMR Signal: Wide Multiplet (tt) Width > 20 Hz H1_Cis->Signal_Cis Large J(ax-ax) Signal_Trans NMR Signal: Narrow Multiplet (bs) Width < 12 Hz H1_Trans->Signal_Trans Small J(eq-ax)

Caption: Logical flow determining the H1 signal multiplicity based on thermodynamic conformational preference.

Part 3: Detailed Spectral Comparison

The following table summarizes the diagnostic signals. Note that chemical shifts (


) can vary with concentration and solvent, making the splitting pattern (multiplicity)  the most reliable indicator.
Feature(1S,3R)-Cis Isomer (Target)Trans Isomer
Dominant Conformation Diequatorial (COOH-Eq, Me-Eq)Me-Eq, COOH-Ax
H1 Environment Axial (Shielded, Anti-periplanar neighbors)Equatorial (Deshielded, Gauche neighbors)
H1 Multiplicity Triplet of Triplets (tt) (or broad multiplet)Narrow Multiplet (quintet-like or broad singlet)
H1 Peak Width (

)
Broad (> 22 Hz) Narrow (< 12 Hz)
Coupling Constants (

)
Two large (

Hz) + Two small (

Hz)
All small (

Hz)
H1 Chemical Shift (

)
Typically Upfield (~2.3 ppm)Typically Downfield (~2.6 ppm)
H3 Signal Axial (Broad multiplet)Axial (Broad multiplet)

*Chemical shifts are approximate and solvent-dependent (e.g., CDCl3).[2]

Why H1 is the "Truth" Signal

In the cis isomer, H1 is axial. It "sees" the axial protons at C2 and C6. The dihedral angle is 180°. According to the Karplus curve, 180° results in a maximal coupling constant (~11-13 Hz). In the trans isomer, H1 is equatorial. It "sees" the axial protons at C2 and C6 at a 60° angle. The Karplus curve predicts a minimal coupling constant (~2-5 Hz).

Part 4: Experimental Protocol for Validation

To unambiguously assign the stereochemistry of your sample, follow this self-validating protocol.

Sample Preparation
  • Solvent: Use CDCl3 (Chloroform-d) for standard analysis.

    • Note: Carboxylic acids can form dimers in non-polar solvents, broadening the -COOH and potentially H1 signals. If H1 is obscured, add a drop of DMSO-d6 or Methanol-d4 to break H-bond aggregates and sharpen the spectrum.

  • Concentration: 10-20 mg in 0.6 mL solvent. High concentration is not required for 1H NMR.

Acquisition Parameters
  • Scans: 16-64 scans are sufficient.

  • Spectral Window: -1 to 14 ppm (to catch the carboxylic acid proton).

  • Acquisition Time: Ensure >3 seconds to resolve small couplings.

Analysis Workflow
  • Locate the H1 Signal: Look in the range of 2.0 – 2.8 ppm . It will be a 1H integration intensity.

  • Measure the Width: Calculate the width of the signal at half-height (

    
    ) or the distance between the outermost peaks of the multiplet.
    
    • If Width

      
      25-30 Hz 
      
      
      
      Cis (Axial H1).
    • If Width

      
      10-15 Hz 
      
      
      
      Trans (Equatorial H1).
  • Check the Methyl Group:

    • Look at 0.9 – 1.0 ppm . Both isomers show a doublet (

      
       Hz). This confirms the 3-methyl substitution but does not distinguish isomers easily without high-field analysis.
      

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lieber, E. et al.Conformational Analysis of Cyclohexane Derivatives. Journal of Chemical Education.
  • Chemistry LibreTexts. 1H NMR Coupling Constants and Karplus Equation. Available at: [Link]

  • Reich, H. J.WinPLT NMR Data: A-Values for Cyclohexane Substituents. University of Wisconsin-Madison. (Source for A-values: -CH3 = 1.74, -COOH = 1.41).

Sources

Technical Validation Guide: cis-3-Methylcyclohexanecarboxylic Acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) spectroscopy peaks for cis-3-methylcyclohexanecarboxylic acid validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In pharmaceutical intermediate validation, cis-3-methylcyclohexanecarboxylic acid (CAS: 12610637) presents a classic stereochemical challenge. Unlike simple aliphatic acids, the cyclohexane ring introduces conformational isomerism that directly impacts reactivity and biological potency.

This guide provides a rigorous validation framework. While Infrared (IR) Spectroscopy is the industry standard for rapid functional group identification, this guide objectively compares its limitations in stereochemical assignment against high-fidelity alternatives like Nuclear Magnetic Resonance (NMR). We establish a self-validating protocol that integrates IR as a rapid screening tool while relying on orthogonal methods for absolute configuration.

Theoretical Framework: Conformational Analysis

To validate the cis isomer, one must understand its thermodynamic stability relative to the trans alternative.

  • cis-3-methylcyclohexanecarboxylic acid: The 1,3-disubstitution pattern allows both the methyl and carboxylic acid groups to occupy equatorial positions simultaneously (diequatorial, e,e). This is the thermodynamically preferred conformation, minimizing 1,3-diaxial steric strain.

  • trans-3-methylcyclohexanecarboxylic acid: This isomer forces one substituent into an axial position (axial-equatorial, a,e), introducing significant steric instability (approx.[1] 1.7–1.8 kcal/mol higher energy).

Impact on Spectroscopy: While the primary functional group bands (C=O, O-H) remain identical between isomers, the fingerprint region (<1500 cm⁻¹) reflects the skeletal vibrations of the ring. The cis (diequatorial) ring "breathing" modes differ from the trans (axial-equatorial) modes, providing the basis for IR differentiation only when a reference standard is present.

IR Spectral Analysis: Diagnostic Peaks

The following peaks validate the chemical identity of the molecule. Note that these confirm the presence of the 3-methylcyclohexanecarboxylic acid scaffold but do not definitively prove stereochemistry without reference overlay.

Table 1: Primary Diagnostic IR Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid (O-H) Stretch2500–3300 Broad, Medium"Hump" centered ~3000 cm⁻¹; overlaps C-H stretches.[2][3][4] Indicates H-bonded dimer.[2]
Carbonyl (C=O) Stretch1690–1730 Strong, SharpThe most critical identity peak. Typically ~1705 cm⁻¹ for dimerized acid.
Methyl/Methylene (C-H) Stretch2850–2960 Medium, Sharp

C-H stretches. Peaks at ~2930 (asym) and ~2860 (sym).
C-O Bond Stretch1210–1320 StrongConfirms acid functionality (distinct from ketone/aldehyde).[3][5]
O-H Out-of-Plane Bend900–950 Broad, MediumCharacteristic "wobble" of the H-bonded dimer.
Fingerprint Region Skeletal600–1450 VariableStereochemical Zone. Unique pattern for cis vs trans isomers.

Critical Insight: The C=O stretch frequency is sensitive to hydrogen bonding.[5] In dilute solution (non-H-bonded), it shifts to ~1760 cm⁻¹. In solid state (ATR), the dimer peak at ~1700-1710 cm⁻¹ is standard.

Comparative Analysis: IR vs. Alternatives

For drug development, relying solely on IR for stereoisomer validation is a risk. The table below objectively compares IR against NMR and Melting Point analysis.

Table 2: Performance Comparison of Validation Methods
FeatureIR Spectroscopy NMR (

H /

C)
Melting Point
Primary Utility Rapid Identity (Functional Groups)Absolute StereochemistryPurity & Isomer Check
Stereo-Specificity Low (Requires Reference Overlay)High (Definitive Coupling Constants)Medium (Distinct values for cis/trans)
Sample Prep Minimal (ATR)Dissolution (CDCl

)
Capillary Loading
Throughput High (< 2 mins)Medium (10-15 mins)Low (Slow ramp)
Validation Verdict Screening Tool. Excellent for batch-to-batch consistency.Gold Standard.

-coupling defines axial/equatorial protons.
Supporting Data. cis (e,e) usually melts higher than trans.

Why NMR is the "Alternative" of Choice: In


H NMR, the proton at the C1 position (alpha to COOH) in the cis isomer is axial . Axial protons typically show large coupling constants (

Hz) with adjacent axial protons. In the trans isomer, this proton would be equatorial, showing much smaller couplings (

Hz).
Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by enforcing a "Reference Standard Overlay" step, mitigating the risk of misidentifying the trans impurity.

Prerequisites:

  • FT-IR Spectrometer (ATR accessory preferred).

  • Certified Reference Standard (CRS) of cis-3-methylcyclohexanecarboxylic acid.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology:

  • Background Acquisition:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air) to remove atmospheric CO

      
       and H
      
      
      
      O lines.
  • Reference Standard Scan:

    • Place ~10 mg of CRS on the crystal.

    • Apply pressure to ensure contact.

    • Scan (16-32 scans, 4 cm⁻¹ resolution).

    • Save as "Reference_Master".

  • Sample Acquisition:

    • Clean crystal thoroughly.

    • Load sample batch.

    • Scan using identical parameters.

  • Data Validation (The Overlay):

    • Normalize both spectra.

    • Pass Criteria 1: C=O peak (1700-1730 cm⁻¹) matches within ±2 cm⁻¹.

    • Pass Criteria 2: Fingerprint region (600-1400 cm⁻¹) matches peak-for-peak.

    • Fail Criteria: Appearance of "shadow peaks" or shoulders in the fingerprint region (indicates trans contamination).

Visualization of Workflows
Diagram 1: Stereochemical Validation Decision Tree

This workflow illustrates how to integrate IR and NMR for robust validation.

ValidationWorkflow Start Start: Unknown Sample IR_Scan Step 1: FT-IR Analysis (Rapid Screening) Start->IR_Scan Func_Check Functional Groups Present? (C=O, O-H, C-H) IR_Scan->Func_Check Overlay Step 2: Overlay with cis-Reference Standard Func_Check->Overlay Yes Reject FAIL: Reject/Reprocess Func_Check->Reject No Match Fingerprint Match? Overlay->Match NMR Step 3: 1H-NMR Validation (Definitive Stereo-Check) Match->NMR Yes (Identity Confirmed) Match->Reject No (Isomer Mismatch) Release PASS: Release Batch NMR->Release Axial Coupling Confirmed NMR->Reject Stereo-impurity Found

Caption: Integrated workflow combining IR for identity screening and NMR for absolute stereochemical confirmation.

Diagram 2: Conformational Stability & IR Logic

Visualizing why the cis isomer is the stable target.

Conformation Cis cis-Isomer (Diequatorial e,e) STABLE Energy Energy Barrier (~1.8 kcal/mol) Cis->Energy Lower Energy IR_Diff Distinct Fingerprint (Ring Vibrations) Cis->IR_Diff Unique Spectrum Trans trans-Isomer (Axial-Equatorial a,e) UNSTABLE Trans->Energy Higher Energy Trans->IR_Diff Unique Spectrum

Caption: Thermodynamic stability of the diequatorial cis-isomer leads to distinct skeletal vibrations in the IR fingerprint region.

References
  • National Institutes of Health (PubChem). cis-3-Methylcyclohexanecarboxylic acid (CID 12610637). PubChem Database. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids and Isomers. Specac Ltd. Available at: [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial Stability. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Carboxylic Acids. Available at: [Link][3][4][5][6][7][8][9][10][11][12][13]

  • NIST WebBook. Cyclohexanecarboxylic acid, methyl ester IR Spectrum (Analogous Structure). National Institute of Standards and Technology. Available at: [Link]

Sources

Safety Operating Guide

(1S,3R)-3-Methylcyclohexane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop and Verify: Before handling (1S,3R)-3-methylcyclohexane-1-carboxylic acid (CAS: 1821742-33-9), verify your facility’s specific waste stream protocols. While this compound is a weak organic acid, it poses specific irritation hazards and potential environmental toxicity.

Core Disposal Principle: Do NOT dispose of this compound down the drain. Despite the potential for water solubility upon neutralization, modern Environmental Health & Safety (EHS) standards in drug development require collection for high-temperature incineration to prevent pharmaceutical/chemical accumulation in municipal water systems.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating disposal protocol.

PropertyDataOperational Implication
Chemical Name This compoundTarget compound
CAS Number 1821742-33-9 (Specific), 13293-59-9 (General)Use for waste labeling
Formula / MW C₈H₁₄O₂ / 142.20 g/mol Calculation of molar equivalents for neutralization
Acidity (pKa) ~4.8 (Estimated based on analogs)Weak acid; requires weak base for neutralization
Physical State Solid or Viscous Liquid (MP ~36-39°C)May require dissolution before liquid waste disposal
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)PPE: Nitrile gloves, safety goggles, fume hood
Incompatibilities Strong Oxidizers, Strong BasesSegregate from nitric acid and hydroxide stock solutions

Disposal Decision Matrix

The following logic flow dictates the correct disposal route based on the state and quantity of the chemical.

DisposalMatrix Start Waste Generation This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline/Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved Spill Spill / Contamination? Solid->Spill Is it a spill? Trace Trace Residue (<5%) Liquid->Trace Concentration Bulk Bulk Liquid (>5%) Liquid->Bulk SolidBin Solid Hazardous Waste Bin (Label: Organic Acid, Toxic) Spill->SolidBin No (Expired/Excess) Neutralize Neutralize with NaHCO3 then Absorb Spill->Neutralize Yes SolventStream Organic Solvent Waste Stream (Non-Halogenated) Trace->SolventStream Compatible Solvents SeparateStream Segregated Acid Waste Stream (Do NOT mix with Bases) Bulk->SeparateStream High Conc. Neutralize->SolidBin Collect Debris

Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and concentration.

Detailed Disposal Protocols

Protocol A: Routine Solid Waste (Excess Reagent)

Applicability: Expired chemicals, synthesis byproducts, or contaminated solids.

  • Segregation: Ensure the solid is not mixed with oxidizers (e.g., permanganates, nitrates) to prevent exothermic ignition.

  • Packaging: Place the substance in a clear, sealable polyethylene bag or its original container.

  • Labeling: Apply a hazardous waste label with the following details:

    • Constituent: this compound[3][6]

    • Hazard Class: Irritant, Organic Acid.

  • Disposal: Place in the Solid Hazardous Waste Drum destined for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors or reaction solvents containing the acid.[7]

  • Compatibility Check: Ensure the solvent carrier is compatible with the "General Organic" waste stream.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Oxidizing acids (Nitric, Perchloric).

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), it is good practice to adjust the pH to 4–7 using a dilute Sodium Bicarbonate (NaHCO₃) solution before adding it to a communal waste drum. This prevents gas generation or polymerization in the waste container.

  • Transfer: Pour into the Non-Halogenated (or Halogenated, depending on solvent) Organic Waste Carboy .

  • Documentation: Log the volume and concentration in the lab’s waste accumulation log.

Protocol C: Spill Cleanup & Neutralization

Applicability: Accidental benchtop spills.

Mechanism:



  • Secure Area: Alert nearby personnel. Don PPE (Safety glasses, Lab coat, Double Nitrile gloves).

  • Containment: Surround the spill with a spill pillow or inert absorbent (vermiculite/sand) to prevent spreading.

  • Neutralization:

    • Slowly sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder over the spill from the outside in.

    • Caution: CO₂ gas will evolve (bubbling). Wait for bubbling to cease.

  • Verification: Use pH paper to verify the sludge is between pH 6 and 8.

  • Collection: Scoop the neutralized sludge into a hazardous waste bag/pail. Label as "Spill Debris: Organic Acid".

  • Surface Decontamination: Wipe the area with water and detergent. Dispose of wipes in the same hazardous waste bag.

Scientific Rationale & Compliance (E-E-A-T)

Why Incineration over Drain Disposal? While the sodium salt of 3-methylcyclohexane-1-carboxylic acid is water-soluble, the cyclohexyl ring structure renders it resistant to rapid biodegradation in standard wastewater treatment plants (WWTP). Discharge into sewer systems risks violating the Clean Water Act (USA) or WGK regulations (EU/Germany) regarding organic loading and aquatic toxicity [1].

Why Segregate from Oxidizers? Carboxylic acids can react vigorously with strong oxidizing agents (e.g., Nitric Acid, Hydrogen Peroxide), potentially forming unstable peroxides or causing ignition. Segregation is a critical preventative measure in chemical storage and waste management [2].

Stereochemistry Note: The specific (1S,3R) stereochemistry does not alter the fundamental disposal chemistry compared to the racemic mixture. However, accurate CAS recording (1821742-33-9) is vital for accurate "cradle-to-grave" tracking required by regulatory bodies like the EPA or REACH [3].

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA.gov.

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.

  • PubChem. "this compound Compound Summary."[6] National Library of Medicine.

  • Fisher Scientific. "Safety Data Sheet: Cyclohexanecarboxylic acid analogs." FisherSci.com.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid
Reactant of Route 2
(1S,3R)-3-Methylcyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.